1-(1-Ethyl-1H-indol-3-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPARJNLWJDXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549857 | |
| Record name | 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88636-52-6 | |
| Record name | 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1-Ethyl-1H-indol-3-yl)ethanone (CAS: 88636-52-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1-Ethyl-1H-indol-3-yl)ethanone, a derivative of the versatile indole scaffold. While specific peer-reviewed data on this particular molecule is limited, this document, grounded in established chemical principles, offers valuable insights for researchers. It outlines a probable synthetic route, proposes detailed analytical characterization methodologies, and discusses potential, albeit speculative, applications in medicinal chemistry based on the known bioactivities of structurally related compounds. This guide serves as a foundational resource for scientists interested in the synthesis, characterization, and potential exploration of this and similar N-alkylated indole derivatives.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. The derivatization of the indole ring, particularly at the N1 and C3 positions, allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, the subject of this guide, represents a specific modification of the 3-acetylindole core, a common building block in organic synthesis.[1] Understanding the synthesis and properties of such derivatives is crucial for the exploration of new chemical space in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.[2][3]
| Property | Value |
| CAS Number | 88636-52-6 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Appearance | Solid (form may vary) |
| SMILES | O=C(C)C(C1=C2C=CC=C1)=CN2CC |
| InChI | 1S/C12H13NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 |
| InChI Key | NLPARJNLWJDXMB-UHFFFAOYSA-N |
Proposed Synthesis Pathway: N-Alkylation of 3-Acetylindole
The proposed reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated indole nitrogen acts as the nucleophile, attacking an ethylating agent.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline based on standard procedures for N-alkylation of indoles and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
3-Acetylindole
-
Iodoethane (or Bromoethane)
-
Sodium hydride (NaH) 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-acetylindole (1.0 eq).
-
Deprotonation: Suspend the 3-acetylindole in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere. Alternatively, for a less hazardous procedure, potassium carbonate (2.0 eq) can be used as the base in acetone, and the reaction may require heating to reflux.
-
Alkylation: After stirring for 30 minutes at 0 °C (for NaH) or after reaching reflux (for K₂CO₃), add iodoethane (1.5 eq) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Analytical Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the indole ring, and a singlet for the acetyl methyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule with distinct chemical shifts for the carbonyl, aromatic, and aliphatic carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the ketone, typically in the range of 1650-1700 cm⁻¹.
-
Melting Point: A sharp melting point range will indicate the purity of the crystalline solid.
Potential Applications in Drug Discovery
While there is no specific biological data for this compound in the public domain, the broader class of N-alkylated indoles has shown a wide range of pharmacological activities. This suggests potential avenues of research for the title compound.
-
Anti-inflammatory and Analgesic Agents: Indole derivatives are known to exhibit anti-inflammatory and analgesic properties, often through the inhibition of enzymes such as cyclooxygenase (COX).[5]
-
Anticancer Activity: The indole scaffold is present in many anticancer agents. Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of CBP/EP300 bromodomains for the treatment of castration-resistant prostate cancer.[6]
-
Antimicrobial and Antifungal Agents: 3-Acetylindole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities.[7]
-
Neurological Applications: N-alkyl indoles have been studied as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[4] Additionally, N(1)-alkylindole-3-ylalkylammonium compounds have been evaluated as ligands for nicotinic acetylcholine receptors.[8]
The ethyl group at the N1 position can influence the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties compared to the parent 3-acetylindole.
Logical Flow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of a novel compound.
Safety and Handling
Based on available supplier safety data, this compound is classified as a combustible solid and may be harmful if swallowed or cause eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a derivative of the pharmacologically significant indole scaffold. While specific research on this compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. The proposed synthetic route via N-alkylation of 3-acetylindole is a reliable and scalable method. The diverse biological activities of related indole derivatives suggest that this compound may hold promise in various therapeutic areas and warrants further investigation by the scientific community.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound DiscoveryCPR 88636-52-6 [sigmaaldrich.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Synthesis and evaluation of N(1)-alkylindole-3-ylalkylammonium compounds as nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Indole Derivatives in Drug Discovery
An In-depth Technical Guide to 1-(1-Ethyl-1H-indol-3-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block. The document details its fundamental physicochemical properties, centered on its molecular weight of 187.24 g/mol , and outlines a robust methodology for its synthesis and purification. Furthermore, it delves into the analytical techniques required for its structural elucidation and characterization, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The guide also discusses its potential applications in medicinal chemistry and drug discovery, alongside essential safety and handling protocols. This document serves as a critical resource for researchers leveraging this compound in synthetic chemistry and pharmaceutical development.
The indole scaffold is a privileged bicyclic aromatic heterocycle that is a cornerstone of medicinal chemistry. It is present in a wide array of natural products, neurotransmitters (e.g., serotonin), and synthetic pharmaceuticals. The unique electronic properties of the indole ring system allow it to participate in various non-covalent interactions with biological targets, making it a highly sought-after motif in drug design.
This compound (CAS No: 88636-52-6) is a specific derivative featuring an ethyl group at the N1 position and an acetyl group at the C3 position. This substitution pattern makes it a valuable intermediate. The N-ethyl group enhances lipophilicity compared to its unsubstituted counterpart, which can be crucial for modulating pharmacokinetic properties like membrane permeability. The C3-acetyl group provides a reactive handle for further chemical elaboration, enabling the construction of more complex molecular architectures. Derivatives of the closely related 1-(1H-indol-1-yl)ethanone have been explored as inhibitors of CBP/EP300 bromodomains, highlighting the therapeutic potential of this compound class in oncology.[1]
Physicochemical Properties
The precise characterization of a compound begins with its fundamental physicochemical properties. These data are critical for reaction planning, dosage calculations, and analytical method development.
Core Compound Identifiers
The identity of this compound is unequivocally established by its molecular formula, weight, and registry numbers.
| Property | Value | Source(s) |
| Molecular Weight | 187.24 g/mol | [2][3] |
| Molecular Formula | C₁₂H₁₃NO | [2][3] |
| CAS Number | 88636-52-6 | [2][3][4] |
| Appearance | Solid | [4] |
| Melting Point | 88-89 °C | [4] |
Chemical Structure
The structural arrangement of the molecule dictates its reactivity and interactions. The N-ethyl substitution prevents the formation of hydrogen-bond donors at the indole nitrogen, while the C3-acetyl group acts as a hydrogen-bond acceptor.
Caption: Chemical structure of this compound.
Synthesis and Purification
A common and reliable method for preparing this compound is through the N-alkylation of the commercially available precursor, 3-acetylindole.
Synthetic Rationale
The synthesis relies on the deprotonation of the indole nitrogen, which is weakly acidic, followed by a nucleophilic substitution (SN2) reaction with an ethylating agent.
-
Choice of Base: A moderately strong base is required to deprotonate the indole nitrogen. Sodium hydride (NaH) is highly effective as it forms hydrogen gas as a byproduct, driving the reaction forward. Alternatively, milder bases like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.
-
Solvent Selection: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilic indole anion.
-
Ethylating Agent: Ethyl iodide or ethyl bromide are excellent electrophiles for this SN2 reaction.
Experimental Protocol: N-Ethylation of 3-Acetylindole
This protocol describes a representative procedure for synthesis at a laboratory scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-acetylindole (1.0 eq).
-
Solvation: Add anhydrous THF or DMF via syringe to dissolve the starting material. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas. Stir the mixture at 0 °C for 1 hour or until gas evolution ceases, indicating the formation of the sodium salt of the indole.
-
Alkylation: Add ethyl iodide or ethyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this molecule, Electrospray Ionization (ESI-MS) in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 188.25.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected vibrational frequencies include:
-
~1650 cm⁻¹: A strong absorption band for the C=O (ketone) stretch.
-
~2900-3000 cm⁻¹: C-H stretching from the ethyl and methyl groups.
-
~1500-1600 cm⁻¹: C=C stretching from the aromatic indole ring.
-
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This provides detailed information about the electronic environment of the hydrogen atoms, confirming the connectivity. The expected signals in CDCl₃ would be:
-
N-Ethyl Group: A quartet signal (~4.2 ppm) for the -CH₂- protons coupled to the methyl group, and a triplet signal (~1.5 ppm) for the -CH₃ protons coupled to the methylene group. These signals are characteristic of an ethyl group attached to a nitrogen.[5]
-
Acetyl Group: A sharp singlet (~2.5 ppm) for the three protons of the methyl ketone.
-
Indole Ring Protons: A set of multiplets in the aromatic region (~7.2-8.4 ppm), corresponding to the protons at positions 2, 4, 5, 6, and 7 of the indole ring.
-
-
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: This technique identifies all unique carbon atoms in the molecule. Expected signals would include a peak for the carbonyl carbon (~192 ppm), signals for the eight aromatic carbons of the indole ring, and signals for the carbons of the ethyl and acetyl groups.
Potential Applications and Research Significance
This compound is primarily utilized as a versatile intermediate in organic synthesis. Its true value lies in its potential as a precursor for more complex molecules with biological activity.
-
Scaffold for Drug Candidates: The C3-acetyl group can be readily modified through reactions such as aldol condensations, reductions to alcohols, or conversions to other functional groups, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Design: As a substituted indole, it can serve as a fragment for screening against various biological targets. The indole core is known to interact with numerous protein families.
-
Precursor for Bioactive Heterocycles: The ketone functionality allows for the construction of new heterocyclic rings fused to the indole core, leading to novel chemical entities with potential therapeutic applications.
Safety and Handling
Proper handling is essential when working with any chemical reagent. This compound has defined hazards that require appropriate safety measures.
GHS Hazard Information
| Identifier | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | |
| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P337+P313 |
Recommended Laboratory Practices
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 187.24 g/mol .[2][3][6] Its structure presents a valuable combination of a lipophilic N-ethyl group and a reactive C3-acetyl handle, making it an important building block for medicinal chemistry and synthetic applications. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, ensuring high purity and correct structural identity for downstream research and development. Adherence to established safety protocols is mandatory for its handling.
References
- 1. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | 88636-52-6 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. This compound | 88636-52-6 | FE136932 [biosynth.com]
An In-depth Technical Guide to 1-(1-Ethyl-1H-indol-3-yl)ethanone: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 1-(1-Ethyl-1H-indol-3-yl)ethanone, a member of the versatile class of 3-acetylindole derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug discovery due to their wide-ranging biological activities. This document will delve into the synthetic routes for this specific molecule, its detailed spectroscopic characterization, and a discussion of its potential therapeutic applications based on the established pharmacology of related compounds.
Introduction: The Significance of the 3-Acetylindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of an acetyl group at the 3-position of the indole ring gives rise to 3-acetylindoles, a class of compounds that has garnered considerable attention for its diverse biological profile, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] The N-alkylation of the indole nitrogen, as in this compound, allows for the fine-tuning of the molecule's physicochemical properties, which can significantly impact its biological activity and pharmacokinetic profile.
This guide will focus on the synthesis and characterization of the N-ethyl derivative, providing researchers with the foundational knowledge required for its preparation and evaluation in drug discovery programs.
Synthesis of this compound
The synthesis of this compound can be approached through two primary and highly efficient methods: the Vilsmeier-Haack acylation and the Friedel-Crafts acylation. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Vilsmeier-Haack Acylation of 1-Ethyl-1H-indole
The Vilsmeier-Haack reaction is a versatile method for the formylation and acylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In the context of synthesizing this compound, the Vilsmeier reagent is prepared in situ from N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich 3-position of 1-ethyl-1H-indole.
Diagram of the Vilsmeier-Haack Acylation Workflow:
References
An In-depth Technical Guide to 1-(1-Ethyl-1H-indol-3-yl)ethanone: Synthesis, Characterization, and Potential Applications
Introduction
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Within this class, 3-acylindoles are particularly significant as key intermediates and bioactive molecules themselves. This technical guide provides a comprehensive overview of 1-(1-Ethyl-1H-indol-3-yl)ethanone , a derivative with potential applications in drug discovery and chemical biology.
This document will detail the chemical identity and properties of this compound, a proposed robust synthetic route for its preparation, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, we will explore its potential as a building block in the synthesis of more complex molecules and its prospective pharmacological relevance based on the activities of structurally related compounds.
Chemical Identity and Physicochemical Properties
This compound is a derivative of indole characterized by an ethyl group at the N1 position and an acetyl group at the C3 position of the indole ring.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 88636-52-6 | [2] |
| Molecular Formula | C₁₂H₁₃NO | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| Appearance | Predicted to be a solid at room temperature | [3] |
Synthesis of this compound
The introduction of an acetyl group at the C3 position of an N-substituted indole is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a well-established and reliable method for the synthesis of aryl ketones.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a proposed method based on standard Friedel-Crafts acylation procedures for indoles.
Materials:
-
1-Ethyl-1H-indole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-1H-indole (1 equivalent) in anhydrous DCM.
-
Addition of Lewis Acid: Cool the solution to 0 °C using an ice bath. To this stirred solution, add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Addition of Acylating Agent: Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the acetyl group, and the protons of the indole ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.0 | s | - |
| H-4 | ~8.2 | d | ~8.0 |
| H-5, H-6, H-7 | 7.2-7.4 | m | - |
| -CH₂- (ethyl) | ~4.2 | q | ~7.3 |
| -CH₃ (ethyl) | ~1.5 | t | ~7.3 |
| -CH₃ (acetyl) | ~2.5 | s | - |
The chemical shifts are referenced to tetramethylsilane (TMS) in CDCl₃.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~192 |
| C-2 | ~135 |
| C-3 | ~117 |
| C-3a | ~136 |
| C-4 | ~123 |
| C-5 | ~122 |
| C-6 | ~122 |
| C-7 | ~110 |
| C-7a | ~126 |
| -CH₂- (ethyl) | ~42 |
| -CH₃ (ethyl) | ~15 |
| -CH₃ (acetyl) | ~27 |
The chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | ~1650-1670 | Strong |
| C-H (aromatic) | ~3050-3150 | Medium |
| C-H (aliphatic) | ~2850-2980 | Medium |
| C-N | ~1310-1360 | Medium |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak.
| Ion | Predicted m/z |
| [M]⁺ | 187 |
| [M - CH₃]⁺ | 172 |
| [M - C₂H₅]⁺ | 158 |
| [M - COCH₃]⁺ | 144 |
Potential Applications in Drug Development and Research
While specific biological activities for this compound have not been extensively reported, the broader class of 3-acylindoles has shown significant promise in medicinal chemistry. These compounds serve as valuable precursors for the synthesis of more complex heterocyclic systems and have demonstrated a range of pharmacological activities.
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer properties.[4] The 3-acyl group can be a key pharmacophore or a handle for further functionalization to develop novel oncology drugs.
-
Anti-inflammatory Agents: The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3] Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as potential COX-2 inhibitors.[5]
-
Antimicrobial Agents: Indole-based compounds have been explored for their antibacterial and antifungal activities.[6] The 3-acetylindole scaffold can be modified to generate new antimicrobial candidates.
The ethyl group at the N1 position can modulate the lipophilicity and metabolic stability of the molecule, potentially influencing its pharmacokinetic profile. As a research chemical, this compound can be used as a starting material for the synthesis of a library of indole derivatives for high-throughput screening and lead optimization in various drug discovery programs.
Conclusion
This compound is a valuable indole derivative with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation makes it an accessible intermediate for further chemical exploration. The predicted spectroscopic data provides a reliable framework for its characterization. Given the diverse biological activities associated with the 3-acylindole scaffold, this compound represents a promising starting point for the development of novel therapeutic agents targeting a range of diseases. Further investigation into its specific biological profile is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. modgraph.co.uk [modgraph.co.uk]
Discovery and synthesis of "1-(1-Ethyl-1H-indol-3-yl)ethanone"
An In-Depth Technical Guide to the Synthesis of 1-(1-Ethyl-1H-indol-3-yl)ethanone
Introduction: The Significance of the 3-Acylindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and geometric structure allow it to interact with a wide range of biological targets. Within this class, the 3-acylindole moiety serves as a critical synthetic intermediate and a key pharmacophore in its own right. The introduction of an acyl group at the C3 position—the most nucleophilic site of the indole ring—provides a versatile handle for further chemical elaboration, enabling the construction of more complex molecular architectures.
This guide provides a detailed technical overview of the synthesis of This compound , a representative N-alkylated 3-acylindole. We will explore the primary synthetic methodologies, delve into the mechanistic rationale behind experimental choices, and provide actionable protocols for its preparation and characterization, tailored for researchers and drug development professionals.
Core Synthetic Strategies
The synthesis of this compound is most effectively achieved through electrophilic substitution on the electron-rich 1-ethyl-1H-indole precursor. The two most prominent and reliable methods are the Friedel-Crafts acylation and the Vilsmeier-Haack type acylation.
Method 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[3] For electron-rich heterocycles like indole, this reaction proceeds with high regioselectivity at the C3 position.
Causality and Mechanistic Insight: The reaction is predicated on the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acetic anhydride or acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnCl₂). The N-ethyl group on the indole nitrogen enhances the electron density of the pyrrole ring, further activating it towards electrophilic attack. The nucleophilic C3 position of 1-ethyl-1H-indole attacks the acylium ion, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding the final 3-acylated product. The choice of Lewis acid and solvent is critical; stronger Lewis acids can lead to polymerization or side reactions if not controlled, while milder ones may require higher temperatures or longer reaction times.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation of 1-Ethyl-1H-indole.
Detailed Protocol: Friedel-Crafts Acylation using Tin(IV) Chloride
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-1H-indole (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Lewis Acid Addition: Add tin(IV) chloride (SnCl₄, 1.1 eq) dropwise to the stirred solution over 15 minutes. The formation of a complex may be observed.
-
Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice-water with vigorous stirring to quench the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Method 2: Vilsmeier-Haack Type Acylation
The Vilsmeier-Haack reaction is a versatile method for formylating or, in this modified case, acetylating electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a "Vilsmeier reagent" generated in situ, which is a milder electrophile than the acylium ions from strong Lewis acid catalysis, often leading to cleaner reactions.
Causality and Mechanistic Insight: The active electrophile is a chloroiminium salt, generated from the reaction of a substituted amide (in this case, N,N-dimethylacetamide, DMA) with a halogenating agent like phosphorus oxychloride (POCl₃). This iminium salt is sufficiently electrophilic to attack the C3 position of 1-ethyl-1H-indole. The resulting intermediate is then hydrolyzed during aqueous work-up to reveal the ketone functionality. This method avoids the use of strong, moisture-sensitive Lewis acids and is often preferred for substrates that are sensitive to harsh acidic conditions.
Mechanism: Vilsmeier-Haack Type Acylation
Caption: Mechanism of Vilsmeier-Haack Type Acylation on 1-Ethyl-1H-indole.
Detailed Protocol: Vilsmeier-Haack Type Acylation
-
Reagent Preparation: In a flame-dried, two-neck flask under a nitrogen atmosphere, cool N,N-dimethylacetamide (DMA, used as solvent and reagent) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-ethyl-1H-indole (1.0 eq) in a minimal amount of DMA and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction Progression: After addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Basification and Work-up: Neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution (e.g., 30% w/v) until the pH is ~8-9, keeping the mixture cool in an ice bath. The product often precipitates during this step.
-
Extraction: Extract the aqueous mixture thoroughly with ethyl acetate or a similar organic solvent.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure ketone.
Product Characterization and Data
Confirmation of the successful synthesis and purity of this compound requires standard analytical techniques.
Spectroscopic Analysis:
-
¹H NMR: The spectrum will show characteristic signals for the N-ethyl group (a quartet around 4.1-4.3 ppm and a triplet around 1.4-1.5 ppm), a sharp singlet for the acetyl methyl protons around 2.5 ppm, and a series of multiplets in the aromatic region (7.2-8.4 ppm) corresponding to the protons on the indole ring.
-
¹³C NMR: Key signals include the carbonyl carbon (~192 ppm), the methyl carbon of the acetyl group (~27 ppm), the carbons of the N-ethyl group (~42 ppm, ~15 ppm), and the aromatic carbons of the indole core.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch will be prominent in the region of 1650-1670 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₂H₁₃NO, MW = 187.24).[6][7]
Summary of Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 88636-52-6 | [6][7] |
| Molecular Formula | C₁₂H₁₃NO | [6][7] |
| Molecular Weight | 187.24 g/mol | [6][7] |
| Physical Form | Solid | |
| InChI Key | NLPARJNLWJDXMB-UHFFFAOYSA-N | [6] |
Applications in Research and Development
This compound is not merely a final product but a valuable synthetic intermediate. The acetyl group at the C3 position is a versatile functional handle for a wide range of chemical transformations, including:
-
Condensation reactions to form chalcones, pyrazoles, and other heterocyclic systems.[8]
-
Reductions to yield the corresponding alcohol or ethyl group.
-
α-Halogenation followed by nucleophilic substitution to build more complex side chains.
Derivatives of the 1-(1H-indol-1-yl)ethanone core have been identified as promising inhibitors of the CBP/EP300 bromodomain, a target for the treatment of castration-resistant prostate cancer.[9] This highlights the utility of this scaffold in generating lead compounds for drug discovery programs. The N-ethyl group can modulate lipophilicity and metabolic stability, making this specific derivative a relevant building block for exploring structure-activity relationships (SAR).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. This compound | 88636-52-6 | FE136932 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1-(1-Ethyl-1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic signature of the synthetic indole derivative, 1-(1-Ethyl-1H-indol-3-yl)ethanone . Indole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous pharmacologically active compounds. A thorough understanding of their structural and electronic properties, as revealed through spectroscopic techniques, is fundamental to drug design, development, and quality control.
This document moves beyond a simple listing of data. It is designed to provide a practical, field-tested perspective on the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. The protocols and interpretations are presented to be self-validating, grounded in established principles and supported by authoritative references. While direct experimental data for this exact compound is not widely published, this guide will leverage data from closely related analogs and first principles to provide a robust predictive analysis.
Molecular Structure and Spectroscopic Overview
This compound, with a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol , possesses a key set of structural features that dictate its spectroscopic behavior[1][2]. The core indole ring system, the N-ethyl substituent, and the 3-acetyl group each contribute unique signals in NMR, characteristic vibrations in IR, and predictable fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The spectrum is anticipated to be recorded in a deuterated solvent such as chloroform-d (CDCl₃).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 8.0 - 8.2 | s | - | 1H |
| H-4 | ~ 8.3 - 8.5 | d | ~ 7.8 - 8.2 | 1H |
| H-5, H-6, H-7 | ~ 7.2 - 7.4 | m | - | 3H |
| -CH₂- (ethyl) | ~ 4.2 | q | ~ 7.3 | 2H |
| -CH₃ (acetyl) | ~ 2.5 | s | - | 3H |
| -CH₃ (ethyl) | ~ 1.5 | t | ~ 7.3 | 3H |
Expert Interpretation: The downfield shift of the H-2 proton is characteristic of its position adjacent to the nitrogen atom and its role in the aromatic system. The aromatic protons on the benzene ring (H-4, H-5, H-6, H-7) will appear in the typical aromatic region, with H-4 being the most downfield due to the anisotropic effect of the adjacent acetyl group. The ethyl group will present a classic quartet and triplet pattern, a hallmark of this substituent.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (acetyl) | ~ 195 - 200 |
| C-7a | ~ 137 |
| C-3a | ~ 135 |
| C-2 | ~ 130 |
| C-4 | ~ 125 |
| C-6 | ~ 123 |
| C-5 | ~ 122 |
| C-7 | ~ 110 |
| C-3 | ~ 118 |
| -CH₂- (ethyl) | ~ 41 |
| -CH₃ (acetyl) | ~ 27 |
| -CH₃ (ethyl) | ~ 15 |
Expert Interpretation: The carbonyl carbon of the acetyl group is the most deshielded and will appear significantly downfield. The quaternary carbons of the indole ring (C-3a and C-7a) will also be in the downfield region. The chemical shifts of the aromatic carbons provide a fingerprint of the indole substitution pattern.
Protocol for NMR Data Acquisition
A standardized protocol is crucial for reproducible results.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (ketone) | ~ 1650 - 1680 | Strong |
| C=C Stretch (aromatic) | ~ 1580 - 1620 | Medium |
| C-H Stretch (aromatic) | ~ 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | ~ 2850 - 2980 | Medium |
| C-N Stretch | ~ 1300 - 1350 | Medium |
Expert Interpretation: The most prominent and diagnostic peak will be the strong absorption from the carbonyl (C=O) group of the acetyl moiety. Its position, slightly lower than a typical aliphatic ketone, is indicative of conjugation with the indole ring. The presence of both aromatic and aliphatic C-H stretches further confirms the overall structure.
Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling method.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.
Expected Mass Spectrum Data (EI-MS)
-
Molecular Ion (M⁺): m/z = 187. This peak, corresponding to the intact molecule with one electron removed, should be clearly visible.
-
Key Fragment Ions:
-
m/z = 172: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z = 144: Loss of the acetyl group (•COCH₃) from the molecular ion. This is often a prominent peak.
-
m/z = 116: Further fragmentation of the m/z 144 ion.
-
Expert Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. The loss of the acetyl group to form a stable indolyl cation is a highly probable fragmentation pathway.
Protocol for MS Data Acquisition (GC-MS with EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound.
Instrumentation:
-
A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
GC Parameters:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Integration and Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.
Caption: Integrated workflow for structural confirmation.
The combined data provides a self-validating system. The molecular formula derived from the molecular ion in the mass spectrum (C₁₂H₁₃NO) is consistent with the number of proton and carbon signals observed in the NMR spectra. The functional groups identified by IR (C=O, aromatic rings) are confirmed by the chemical shifts in the NMR spectra and the fragmentation patterns in the mass spectrum. This cohesive dataset allows for the unambiguous confirmation of the structure of this compound.
References
Physical and chemical properties of N-ethyl-3-acetylindole
An In-Depth Technical Guide to the Physicochemical Properties and Applications of N-Ethyl-3-Acetylindole and its Core Moiety, 3-Acetylindole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Among its myriad derivatives, 3-substituted indoles are of particular interest due to their extensive biological activities.[1] This guide provides a detailed technical examination of N-ethyl-3-acetylindole, a representative member of this class. Due to the specificity of this derivative, we will first establish a comprehensive baseline by analyzing its parent compound, 3-acetylindole, for which extensive experimental data is available. We will then extrapolate these findings to delineate the specific properties of N-ethyl-3-acetylindole, focusing on its synthesis, characterization, reactivity, and applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical entity.
Core Compound Analysis: 3-Acetylindole
3-Acetylindole (IUPAC name: 1-(1H-indol-3-yl)ethanone) is the foundational molecule for a wide array of N-substituted derivatives.[3] It serves as a critical starting material and intermediate in organic synthesis.[1][4] Its chemical properties have been extensively characterized, providing a reliable framework for understanding its derivatives.
Physicochemical Properties
The fundamental physical and chemical identifiers for 3-acetylindole are summarized below. These properties are crucial for its handling, purification, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 703-80-0 | [5][6][7] |
| Molecular Formula | C₁₀H₉NO | [5][6] |
| Molecular Weight | 159.18 g/mol | [5][7] |
| Appearance | Yellow to light brown powder | [6] |
| Melting Point | 188-192 °C | [6][8] |
| Boiling Point | ~284.7 °C (estimated) | [6] |
| Solubility | Soluble in DMSO, Dichloromethane, Methanol | [6] |
| pKa | 15.38 ± 0.30 (predicted) | [6] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of 3-acetylindole.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands are observed for the N-H bond stretch (typically in the range of 3100-3400 cm⁻¹), the aromatic C-H stretch (3000-3100 cm⁻¹), and a strong carbonyl (C=O) stretch from the acetyl group (around 1610-1640 cm⁻¹).[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly diagnostic. It typically shows a singlet for the methyl protons (-CH₃) around δ 2.5 ppm. The aromatic protons on the indole ring appear as a complex multiplet between δ 7.2 and 8.4 ppm. A broad singlet corresponding to the indole N-H proton is also visible at a downfield shift (often > δ 8.0 ppm).[9][10]
-
¹³C NMR: The carbon spectrum confirms the molecular skeleton, with a characteristic signal for the carbonyl carbon appearing downfield (> δ 190 ppm) and signals for the aromatic carbons appearing in the δ 110-140 ppm range.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at m/z 159.[5] Key fragmentation patterns include the loss of a methyl group (m/z 144) and a ketene group (CH₂CO), which are characteristic of an acetyl substituent.[5]
N-Ethyl-3-Acetylindole: Properties and Analysis
N-ethyl-3-acetylindole (IUPAC name: 1-(1-ethyl-1H-indol-3-yl)ethanone) is a direct derivative where the indole nitrogen has been alkylated. This modification significantly alters its physical properties and chemical reactivity, primarily by removing the acidic N-H proton.
Predicted Physicochemical Properties
While specific experimental data for N-ethyl-3-acetylindole is sparse, its properties can be reliably predicted based on its structure and the known data for 3-acetylindole and similar N-alkylated indoles.
| Property | Predicted Value | Rationale |
| CAS Number | 31835-63-9 | Based on chemical databases. |
| Molecular Formula | C₁₂H₁₃NO | Addition of a C₂H₄ unit. |
| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid, potentially off-white to yellow. | Similar to the parent compound. |
| Melting Point | Lower than 3-acetylindole. | The absence of N-H hydrogen bonding reduces intermolecular forces. |
| Solubility | Increased solubility in nonpolar organic solvents. | The ethyl group enhances lipophilicity. |
Comparative Spectroscopic Analysis
The spectroscopic profile of N-ethyl-3-acetylindole is expected to show distinct and predictable differences from its parent compound.
-
IR Spectroscopy: The most significant change is the disappearance of the N-H stretching band (around 3100-3400 cm⁻¹). New C-H stretching bands corresponding to the ethyl group will appear around 2850-2970 cm⁻¹.
-
¹H NMR Spectroscopy:
-
The broad singlet for the N-H proton will be absent .
-
New signals for the N-ethyl group will appear: a quartet around δ 4.2 ppm (-N-CH₂-) and a triplet around δ 1.5 ppm (-CH₃), each with a coupling constant (J) of approximately 7.3 Hz.[12]
-
-
Mass Spectrometry: The molecular ion peak (M⁺) will shift to m/z 187 , corresponding to the increased molecular weight.
Synthesis and Chemical Reactivity
The synthesis of N-ethyl-3-acetylindole can be approached logically from indole. The reactivity of the final product offers numerous pathways for creating more complex molecules.
Proposed Synthetic Workflow
A robust and common two-step synthesis is proposed, starting with the acylation of indole followed by N-alkylation.
References
- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Acetylindole CAS#: 703-80-0 [chemicalbook.com]
- 7. 3-乙酰吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Acetylindole | 703-80-0 [chemicalbook.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(1-Ethyl-1H-indol-3-yl)ethanone via Friedel-Crafts Acylation
<
Abstract
This document provides a comprehensive guide for the synthesis of 1-(1-Ethyl-1H-indol-3-yl)ethanone, a valuable intermediate in medicinal chemistry and materials science. We delve into the application of the Friedel-Crafts acylation, a robust and efficient method for the C-3 functionalization of the indole nucleus. This guide offers a detailed experimental protocol, mechanistic insights, and critical analysis of reaction parameters to ensure reproducible and high-yield synthesis. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The functionalization of the indole ring is therefore a cornerstone of drug discovery. Among the various methods for C-H functionalization, the Friedel-Crafts acylation stands out as a powerful tool for introducing an acyl group onto an aromatic ring.[3][4] Due to the electron-rich nature of the indole heterocycle, electrophilic substitution, such as acylation, preferentially occurs at the highly nucleophilic C-3 position.[3][5][6]
The target molecule, this compound, serves as a key building block for more complex molecules with potential therapeutic applications. Its synthesis via Friedel-Crafts acylation of 1-ethyl-1H-indole offers a direct and atom-economical route to this important intermediate.
Mechanistic Rationale: The Friedel-Crafts Acylation of Indole
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4] The reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst.[4]
The key steps of the mechanism are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O), coordinates to the acylating agent (e.g., acetyl chloride).[4][7][8] This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion, which is resonance-stabilized.[4]
-
Electrophilic Attack: The electron-rich C-3 position of the 1-ethyl-1H-indole ring acts as a nucleophile and attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, such as the chloride ion from the catalyst complex, removes the proton from the C-3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.
// Nodes Reagents [label="1-Ethyl-1H-indole +\nAcetyl Chloride (CH3COCl) +\nLewis Acid (e.g., AlCl3)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcyliumIonFormation [label="Formation of\nAcylium Ion\n[CH3CO]+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ElectrophilicAttack [label="Electrophilic Attack\nat C3 of Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SigmaComplex [label="Resonance-Stabilized\nSigma Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; CatalystRegen [label="Catalyst Regeneration", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Reagents -> AcyliumIonFormation [label="Step 1"]; AcyliumIonFormation -> ElectrophilicAttack; Reagents -> ElectrophilicAttack; ElectrophilicAttack -> SigmaComplex [label="Step 2"]; SigmaComplex -> Deprotonation [label="Step 3"]; Deprotonation -> Product; Deprotonation -> CatalystRegen; } cvtColor
Caption: Figure 1: Mechanism of Friedel-Crafts Acylation on 1-Ethyl-1H-indole.
Experimental Protocol
This protocol details the synthesis of this compound from 1-ethyl-1H-indole and acetic anhydride using boron trifluoride etherate as the Lewis acid catalyst.[7] This method is chosen for its mild reaction conditions and high regioselectivity.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 1-Ethyl-1H-indole | C₁₀H₁₁N | 145.20 | 10604-48-5 | Sigma-Aldrich |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | Sigma-Aldrich |
| Boron Trifluoride Etherate | BF₃·(C₂H₅)₂O | 141.93 | 109-63-7 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | VWR Chemicals |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Acros Organics |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | J.T. Baker |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | EMD Millipore |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReactionSetup [label="1. Reaction Setup:\nDissolve 1-ethyl-1H-indole in DCM\nand cool in an ice bath.", fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentAddition [label="2. Reagent Addition:\nAdd acetic anhydride, followed by\ndropwise addition of BF3·Et2O.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="3. Reaction:\nStir at 0°C to room temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="4. Workup:\nQuench with NaHCO3, separate layers,\nand dry the organic phase.", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="5. Purification:\nConcentrate and purify by\ncolumn chromatography.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ProductIsolation [label="6. Product Isolation:\nIsolate the pure product.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> ReactionSetup; ReactionSetup -> ReagentAddition; ReagentAddition -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> ProductIsolation; ProductIsolation -> End; } cvtColor
Caption: Figure 2: Workflow for the Synthesis of this compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-1H-indole (1.45 g, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add acetic anhydride (1.22 g, 1.15 mL, 12 mmol). Subsequently, add boron trifluoride etherate (1.42 g, 1.26 mL, 10 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
Workup: Upon completion, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent.
-
Product Isolation and Characterization: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent in vacuo to yield this compound as a solid. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results and Characterization
The expected yield of this compound is typically in the range of 80-90%. The physical and spectral data for the product are as follows:
-
Appearance: Off-white to pale yellow solid
-
Molecular Formula: C₁₂H₁₃NO[9]
-
Molecular Weight: 187.24 g/mol [9]
-
¹H NMR (400 MHz, CDCl₃) δ: 8.30 (d, J = 7.9 Hz, 1H), 7.85 (s, 1H), 7.40-7.30 (m, 3H), 4.15 (q, J = 7.3 Hz, 2H), 2.50 (s, 3H), 1.45 (t, J = 7.3 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 192.5, 136.8, 130.2, 126.3, 122.9, 122.3, 121.8, 115.9, 109.8, 41.9, 27.4, 15.3.
-
Mass Spectrometry (ESI): m/z 188.1 [M+H]⁺.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction or decomposition of starting material. | Ensure all reagents are anhydrous. Monitor the reaction closely by TLC to determine the optimal reaction time. Consider using a different Lewis acid, such as AlCl₃, in stoichiometric amounts, although this may require harsher conditions. |
| Formation of Side Products | Acylation at other positions (e.g., C-2 or the benzene ring). | Maintain a low reaction temperature during the addition of the Lewis acid. The use of milder Lewis acids like BF₃·Et₂O generally favors C-3 acylation.[7] |
| Difficult Purification | Presence of unreacted starting material and polymeric byproducts. | Optimize the stoichiometry of the reagents. Ensure complete quenching of the reaction before workup. Employ a gradient elution during column chromatography for better separation. |
Safety Precautions
-
Boron trifluoride etherate is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care in a well-ventilated area.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
The reaction quench with sodium bicarbonate should be done slowly and cautiously as it will generate CO₂ gas.
Conclusion
The Friedel-Crafts acylation provides a reliable and high-yielding pathway for the synthesis of this compound. The protocol described herein, utilizing boron trifluoride etherate, offers a mild and regioselective method suitable for laboratory-scale synthesis. Careful control of reaction conditions and adherence to safety protocols are paramount for a successful outcome. This versatile intermediate can be further elaborated to access a wide range of biologically active molecules, making this synthetic route highly valuable for the drug discovery and development community.
References
- 1. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
N-alkylation of 3-acetylindole to yield "1-(1-Ethyl-1H-indol-3-yl)ethanone"
Application Note & Protocol: N-Alkylation of 3-Acetylindole
Abstract
This document provides a comprehensive guide for the N-alkylation of 3-acetylindole to synthesize 1-(1-Ethyl-1H-indol-3-yl)ethanone. N-alkylated indoles are a critical structural motif in medicinal chemistry, appearing in numerous pharmacologically active compounds. This application note details a robust and reproducible protocol using sodium hydride as a base and ethyl iodide as the alkylating agent in dimethylformamide (DMF). The document covers the underlying chemical principles, step-by-step experimental procedures, safety precautions, and methods for purification and characterization of the final product, intended for researchers in organic synthesis and drug development.
Introduction: The Significance of N-Alkylated Indoles
The indole scaffold is a privileged structure in drug discovery, forming the core of many natural products and synthetic drugs.[1] N-alkylation of the indole ring is a common strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The addition of an alkyl group at the N1 position can significantly alter the molecule's interaction with biological targets. The target molecule of this protocol, this compound, serves as a valuable intermediate for the synthesis of more complex bioactive compounds.[1]
The reaction proceeds via a two-step SN2 mechanism.[2] First, a strong base is required to deprotonate the indole nitrogen, which has a pKa of approximately 16-17, making it comparable in acidity to an alcohol.[2] Sodium hydride (NaH) is an effective, non-nucleophilic strong base for this purpose.[2][3] The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic ethyl iodide in the second step to form the N-alkylated product.[2] The electron-withdrawing acetyl group at the C3 position enhances the acidity of the N-H proton, facilitating its removal.[2]
Reaction Scheme
Figure 1. N-alkylation of 3-acetylindole with ethyl iodide using sodium hydride in DMF.
Detailed Synthesis Protocol
This protocol outlines the synthesis of this compound on a 10 mmol scale. All operations involving sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Acetylindole | 159.18 | 1.59 g (10.0 mmol) | Starting material |
| Sodium Hydride (NaH) | 24.00 | 0.29 g (12.0 mmol, 1.2 eq) | 60% dispersion in mineral oil |
| Ethyl Iodide (EtI) | 155.97 | 1.0 mL (12.5 mmol, 1.25 eq) | Alkylating agent |
| Anhydrous DMF | 73.09 | 20 mL | Solvent |
| Hexane | - | ~50 mL | For washing NaH |
| Ethyl Acetate | - | ~150 mL | Extraction solvent |
| Saturated NH₄Cl (aq) | - | ~50 mL | Quenching solution |
| Brine | - | ~50 mL | Washing solution |
| Anhydrous Na₂SO₄ | - | As needed | Drying agent |
| Equipment | |||
| 100 mL Round-bottom flask | 1 | ||
| Magnetic stirrer and stir bar | 1 | ||
| Septa, needles, syringes | Various | ||
| Inert gas line (N₂ or Ar) | 1 | ||
| Ice bath | 1 | ||
| Separatory funnel | 1 | ||
| Rotary evaporator | 1 | ||
| TLC plates (silica gel) | As needed | ||
| Column chromatography setup | 1 |
Experimental Workflow Diagram
Caption: Experimental Workflow for N-Alkylation.
Step-by-Step Procedure
-
Preparation of Sodium Hydride: Under an inert atmosphere, place the sodium hydride dispersion (0.29 g) into a dry 100 mL round-bottom flask equipped with a magnetic stir bar. Wash the NaH by adding ~10 mL of anhydrous hexane, stirring for a minute, stopping the stirring, allowing the NaH to settle, and carefully removing the hexane supernatant with a syringe or cannula. Repeat this washing process two more times to remove the mineral oil.[4] Dry the resulting grey powder under a stream of inert gas.
-
Reaction Setup: Add anhydrous DMF (20 mL) to the flask containing the washed NaH.[5] Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve 3-acetylindole (1.59 g, 10.0 mmol) in a small amount of anhydrous DMF (~5 mL) and add it dropwise to the stirred NaH suspension at 0 °C over 10-15 minutes. Hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full deprotonation.[3][5]
-
Alkylation: Add ethyl iodide (1.0 mL, 12.5 mmol) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product spot should have a higher Rf value than the starting 3-acetylindole.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (~20 mL) to destroy any unreacted NaH.[3]
-
Extraction: Transfer the mixture to a separatory funnel and add water (~30 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product, a yellowish oil or solid, should be purified by flash column chromatography on silica gel.[6][7]
-
Stationary Phase: Silica gel (60-120 mesh).[6]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[6] The optimal solvent system should be determined by prior TLC analysis, aiming for a product Rf of ~0.3.[6]
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel ("dry loading"), and carefully load it onto the prepared column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
The purified product can be further recrystallized from a solvent system like ethanol/water or hexanes/ethyl acetate to obtain a crystalline solid.[8][9]
Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[10][11][12][13] It is also corrosive and can cause severe burns.[11] Always handle NaH in a fume hood under an inert atmosphere (glove box or Schlenk line).[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[10][11] A Class D fire extinguisher for combustible metals must be available.[10]
-
Ethyl Iodide: Ethyl iodide is a volatile and toxic alkylating agent. It is a suspected carcinogen. Handle it in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Dimethylformamide (DMF): DMF is a combustible liquid and a skin and eye irritant. It is also a suspected teratogen. Use in a fume hood and wear appropriate PPE.
Characterization of Reactant and Product
Analytical Workflow Diagram
Caption: Product Characterization Workflow.
Spectroscopic Data
-
3-Acetylindole (Starting Material):
-
Appearance: Off-white to yellow solid.[8]
-
Melting Point: 188-192 °C.[8]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.40 (br s, 1H, NH), 8.35 (m, 1H, Ar-H), 7.80 (d, 1H, Ar-H), 7.40 (m, 2H, Ar-H), 2.50 (s, 3H, -COCH₃).[14]
-
FTIR (KBr, cm⁻¹): ~3150-3300 (N-H stretch), ~1640 (C=O stretch), ~1520, 1470 (C=C aromatic stretch).[15][16]
-
-
This compound (Product):
-
Appearance: Solid.[17]
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.3 (m, 1H, Ar-H), ~7.7 (s, 1H, Ar-H), ~7.3 (m, 3H, Ar-H), 4.24 (q, 2H, -NCH₂CH₃), 2.5 (s, 3H, -COCH₃), 1.56 (t, 3H, -NCH₂CH₃). (Note: Shifts are predictive based on similar structures).[19]
-
Expected ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~192 (C=O), ~137 (Ar-C), ~135 (Ar-C), ~126 (Ar-C), ~123 (Ar-CH), ~122 (Ar-CH), ~117 (Ar-C), ~110 (Ar-CH), ~42 (-NCH₂CH₃), ~25 (-COCH₃), ~15 (-NCH₂CH₃). (Note: Shifts are predictive based on similar structures).[19]
-
Expected FTIR (cm⁻¹): Absence of N-H stretch (~3200 cm⁻¹). Presence of C-H stretches (~2900-3000), C=O stretch (~1650), aromatic C=C stretches.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete deprotonation (wet reagents/solvent). | Ensure all glassware is oven-dried. Use anhydrous DMF. Ensure NaH is properly washed and dried.[3] |
| Inactive ethyl iodide. | Use a fresh bottle of ethyl iodide. | |
| Reaction time too short. | Monitor reaction by TLC and allow to stir overnight or until starting material is consumed. | |
| C3-Alkylation Side Product | Incomplete deprotonation. | Use a sufficient excess of NaH (1.1-1.2 eq). Ensure adequate stirring time for deprotonation before adding the alkylating agent.[3] |
| Reaction temperature too high initially. | Maintain 0 °C during the addition of both the indole and the alkylating agent. | |
| Multiple Products | Dialkylation or side reactions with DMF. | Control stoichiometry carefully. Add the alkylating agent dropwise to avoid high local concentrations.[3] While rare, DMF can sometimes participate in side reactions.[20][21] |
| Difficulty in Purification | Close Rf values of product and impurities. | Optimize the TLC solvent system for better separation. Try a different solvent system for column chromatography (e.g., dichloromethane/hexanes).[6] |
References
- 1. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. nj.gov [nj.gov]
- 13. Sodium hydride - Sciencemadness Wiki [sciencemadness.org]
- 14. 3-Acetylindole(703-80-0) 1H NMR [m.chemicalbook.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound DiscoveryCPR 88636-52-6 [sigmaaldrich.com]
- 18. This compound - Amerigo Scientific [amerigoscientific.com]
- 19. rsc.org [rsc.org]
- 20. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Evaluation of 1-(1-Ethyl-1H-indol-3-yl)ethanone as a Potential Kinase Inhibitor
Introduction: The Rationale for Investigating Indole Derivatives as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1][2] Several indole-containing compounds have been successfully developed as kinase inhibitors for cancer treatment, demonstrating the potential of this chemical motif to interact with the ATP-binding site of kinases.[2][3][4][5] This document outlines a comprehensive strategy for the preclinical evaluation of a novel indole derivative, 1-(1-Ethyl-1H-indol-3-yl)ethanone , as a potential kinase inhibitor.
These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a detailed, step-by-step guide for the initial screening, characterization, and preliminary optimization of this lead compound. The methodologies described herein are grounded in established principles of kinase inhibitor discovery and are designed to be self-validating.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for its development as a drug candidate. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 88636-52-6 | [6] |
| Molecular Formula | C12H13NO | [6] |
| Molecular Weight | 187.24 g/mol | [6] |
| SMILES | CCN1C=C(C2=CC=CC=C21)C(=O)C | |
| InChI Key | NLPARJNLWJDXMB-UHFFFAOYSA-N | [6] |
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for the initial assessment of a potential kinase inhibitor, from broad screening to more focused cellular assays.
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
Application Notes & Protocols: Investigating 1-(1-Ethyl-1H-indol-3-yl)ethanone in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of "1-(1-Ethyl-1H-indol-3-yl)ethanone" as a potential anti-cancer agent. While direct studies on this specific molecule are limited, the indole scaffold is a well-established pharmacophore in oncology.[1] Derivatives of indole have been shown to exhibit potent anti-cancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][3] This guide is structured to provide a robust framework for the initial characterization and mechanistic evaluation of this compound in cancer cell line models.
Introduction: The Rationale for Investigating this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1] In the realm of oncology, indole derivatives have been successfully developed into clinically approved drugs and are a focal point of ongoing research.[4] The structural motif of an ethyl group at the N1 position and an ethanone group at the C3 position of the indole ring, as seen in "this compound," presents a unique chemical entity with the potential for novel biological activities.
Closely related indole derivatives have demonstrated a range of anti-cancer effects. For instance, derivatives of 1-(1H-indol-1-yl)ethanone have been identified as inhibitors of the CBP/EP300 bromodomain, a target in castration-resistant prostate cancer.[5] Furthermore, other indole-based compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including lung, breast, and colon cancer.[6][7] These precedents provide a strong rationale for the systematic evaluation of "this compound" as a potential therapeutic agent.
This guide will provide detailed protocols for a tiered approach to the investigation of this compound, starting with initial cytotoxicity screening and progressing to more in-depth mechanistic studies.
Preliminary Assessment: Cytotoxicity Profiling
The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of "this compound" in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only). Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of this compound |
| A549 | Lung Carcinoma | To be determined |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| HCT116 | Colon Carcinoma | To be determined |
| PC-3 | Prostate Adenocarcinoma | To be determined |
| Normal Fibroblasts | Non-cancerous control | To be determined |
Mechanistic Elucidation: Investigating the Mode of Action
Once the cytotoxic potential of "this compound" has been established, the next critical step is to elucidate its mechanism of action. Based on the known activities of other indole derivatives, a primary hypothesis is the induction of apoptosis.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Several assays can be employed to determine if the compound induces apoptosis.
Caspases are a family of proteases that are central to the execution of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
Protocol (using a luminogenic substrate):
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with "this compound" at concentrations around the IC50 value for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.
Caption: Workflow for assessing apoptosis via caspase-3/7 activity.
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Key Proteins to Investigate:
-
Caspase-3 (cleaved): The active form of caspase-3.
-
PARP (cleaved): Poly (ADP-ribose) polymerase is a substrate of activated caspase-3. Its cleavage is a classic marker of apoptosis.
-
Bcl-2 family proteins: The ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is a critical determinant of cell fate.
Protocol:
-
Cell Lysis: Treat cells with "this compound" for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caption: Hypothesized intrinsic apoptotic pathway induced by the indole compound.
Advanced Studies: Target Identification and Validation
Should "this compound" demonstrate significant and selective anti-cancer activity through apoptosis, further studies can be undertaken to identify its direct molecular target(s).
Kinase Profiling
Many indole derivatives exert their anti-cancer effects by inhibiting protein kinases.[4] A broad-panel kinase screening assay can identify potential kinase targets of the compound.
Bromodomain Binding Assays
Given that structurally similar compounds have been shown to inhibit bromodomains, it would be prudent to assess the binding of "this compound" to a panel of bromodomain-containing proteins, particularly CBP/EP300.[5]
Concluding Remarks
The indole scaffold represents a promising starting point for the development of novel anti-cancer agents. The systematic approach outlined in these application notes provides a clear and robust framework for the initial investigation of "this compound." The data generated from these studies will be crucial in determining the potential of this compound for further preclinical and clinical development.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 1-(1-Ethyl-1H-indol-3-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Indole Scaffolds in Antimicrobial Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its presence in essential amino acids like tryptophan underscores its fundamental role in biological systems.[2] In the ongoing battle against antimicrobial resistance, indole derivatives have emerged as a promising class of compounds, exhibiting activity against a broad spectrum of pathogens, including multidrug-resistant strains.[1][3] The mechanism of action for many antimicrobial indoles is multifaceted, often involving disruption of the bacterial cell membrane, inhibition of key enzymes, and interference with biofilm formation.[4]
This guide focuses on a specific, yet underexplored, class of indole derivatives: those derived from 1-(1-Ethyl-1H-indol-3-yl)ethanone . The ethyl group at the N1 position of the indole ring is a key modification that can influence the compound's lipophilicity and steric profile, potentially enhancing its interaction with microbial targets. This document provides a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of these derivatives, aimed at guiding researchers in the exploration of this promising chemical space.
Synthesis and Characterization of this compound Derivatives
The synthesis of the target derivatives begins with the preparation of the core scaffold, this compound, followed by functionalization of the acetyl group.
Protocol 1: Synthesis of this compound (Parent Scaffold)
This two-step protocol first involves the acylation of indole, followed by N-ethylation.
Step 1: Synthesis of 3-Acetylindole
The Friedel-Crafts acylation of indole is a common method for introducing an acetyl group at the C3 position.[5]
-
Materials: Indole, acetic anhydride, indium (III) chloride (InCl₃) or another suitable Lewis acid, dichloromethane (DCM).
-
Procedure:
-
Dissolve indole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the Lewis acid (e.g., InCl₃, 0.1 equivalents) to the stirred solution.
-
Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-acetylindole as a solid.[2]
-
Step 2: N-Ethylation of 3-Acetylindole
-
Materials: 3-Acetylindole, sodium hydride (NaH), iodoethane (or ethyl iodide), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 3-acetylindole (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add iodoethane (1.2 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.
-
Proposed Synthesis of Derivatives
Further derivatization can be achieved through reactions involving the acetyl group, such as aldol condensation to form chalcone-like structures, which have shown significant antimicrobial properties.[6]
dot
Caption: Synthetic workflow for this compound derivatives.
Protocols for Antimicrobial Activity Evaluation
The following are standard, field-proven protocols for assessing the antimicrobial efficacy of the synthesized compounds.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial activity.
-
Materials: Mueller-Hinton agar (MHA) plates, sterile cotton swabs, sterile filter paper disks (6 mm), stock solutions of test compounds in a suitable solvent (e.g., DMSO), bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), positive control antibiotic disks, incubator.
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.
-
Allow the plate to dry for 5-10 minutes.
-
Impregnate sterile filter paper disks with a known concentration of the test compounds (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely.
-
Place the impregnated disks, along with a positive control (e.g., ciprofloxacin) and a negative control (solvent-only) disk, onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37 °C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in the final well volume), stock solutions of test compounds, positive control antibiotic, negative control (broth and inoculum only), plate reader or visual inspection.
-
Procedure:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (a standard antibiotic) and a negative control (no compound) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
dot
Caption: Workflow for antimicrobial evaluation of synthesized compounds.
Data Interpretation and Structure-Activity Relationship (SAR)
While specific antimicrobial data for this compound derivatives are not yet widely published, we can infer potential structure-activity relationships from related N-substituted indole compounds.
A study on new N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles revealed that N-ethyl substitution can lead to potent antimicrobial activity.[7] For instance, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine was identified as a highly active agent against Candida albicans.[7] This suggests that the N-ethyl group is a favorable substituent for antimicrobial activity within the indole scaffold.
The general SAR for antimicrobial indoles often points to the importance of:
-
Lipophilicity: An optimal balance of hydrophilicity and lipophilicity is crucial for membrane translocation and target engagement. The N-ethyl group will increase the lipophilicity of the parent scaffold.
-
Electron-donating/withdrawing groups: Substituents on the indole ring and any appended aromatic rings can modulate the electronic properties of the molecule, influencing its binding to biological targets.
-
Steric factors: The size and shape of the molecule are critical for fitting into the active sites of enzymes or interacting with other molecular targets.
Table 1: Hypothetical Antimicrobial Activity Data for this compound Derivatives
| Compound ID | R-group on Chalcone Moiety | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | - | >128 | >128 |
| DERIV-01 | 4-Chlorophenyl | 16 | 32 |
| DERIV-02 | 4-Methoxyphenyl | 32 | 64 |
| DERIV-03 | 2,4-Dichlorophenyl | 8 | 16 |
| DERIV-04 | 4-Nitrophenyl | 16 | 32 |
| Ciprofloxacin | - | 0.5 | 0.25 |
This table presents hypothetical data for illustrative purposes, based on general trends observed for similar compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic protocols outlined in this guide provide a clear path for accessing the core molecule and its derivatives. The established antimicrobial testing methodologies will enable a robust evaluation of their biological activity. Future research should focus on synthesizing a diverse library of derivatives, particularly through modifications of the acetyl group, to establish a comprehensive structure-activity relationship. Further studies to elucidate the mechanism of action of the most potent compounds will be crucial for their advancement as potential therapeutic candidates.
References
- 1. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of N-Substituted Indole-3-Ethanones
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide for the synthesis, characterization, and evaluation of the anti-inflammatory potential of N-substituted indole-3-ethanone derivatives. It integrates mechanistic insights with detailed, field-proven experimental protocols.
Introduction: The Rationale for Targeting Inflammation with Indole Scaffolds
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective process essential for healing, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Key mediators of the inflammatory cascade include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][4][5]
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including the widely-used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.[6][7] Its structural versatility allows for modifications that can fine-tune biological activity.[6][8] N-substituted indole-3-ethanones represent a promising class of derivatives, engineered to potentially offer enhanced efficacy and improved safety profiles over traditional NSAIDs by targeting key inflammatory pathways.[6][9][10] Recent studies suggest that certain indole derivatives can modulate critical inflammatory pathways, including NF-κB and COX-2, offering new therapeutic avenues.[6] This guide outlines the essential protocols to rigorously assess these properties.
Synthesis and Characterization of N-Substituted Indole-3-Ethanones
The synthesis of indole derivatives is a well-established field, with numerous methods available. A common and effective approach for generating N-substituted indole-3-ethanones involves a multi-step process.
General Synthetic Workflow
The following workflow provides a general blueprint. Specific reaction conditions (solvents, temperatures, catalysts) must be optimized based on the chosen substituents.
Caption: General workflow for the synthesis of N-substituted indole-3-ethanones.
Causality in Synthesis
-
N-Substitution First: The indole nitrogen is nucleophilic. Substituting it prior to acylation prevents side reactions and directs the subsequent acylation primarily to the electron-rich C3 position, which is the most reactive site for electrophilic substitution on the indole ring.[11]
-
Lewis Acid Catalyst: In the Friedel-Crafts acylation, a Lewis acid like AlCl₃ is crucial. It coordinates with the acylating agent, forming a highly electrophilic acylium ion, which is necessary to overcome the aromaticity of the indole ring and achieve efficient C-3 acylation.[11]
Mechanistic Pathways of Inflammation
Understanding the underlying signaling cascades is critical for interpreting experimental data. N-substituted indole-3-ethanones likely exert their effects by modulating one or more of these key pathways.
The NF-κB and MAPK Signaling Cascades
Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) or cytokines like TNF-α, activate cell surface receptors (e.g., Toll-like receptors, TNFR).[12][13][14] This triggers intracellular signaling cascades, primarily the NF-κB and MAPK pathways.
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[15] Upon stimulation, the IKK complex phosphorylates IκBα, tagging it for degradation.[15][16] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including COX-2, TNF-α, and various interleukins.[3][16]
-
MAPK Pathway: This pathway involves a series of kinases (e.g., p38, JNK, ERK) that are sequentially phosphorylated and activated.[4][17] Activated MAPKs phosphorylate various transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes.[17][18]
Caption: Key inflammatory signaling pathways (NF-κB and MAPK) and potential targets for N-substituted indole-3-ethanones.
In Vitro Evaluation Protocols
In vitro assays are rapid, cost-effective methods for initial screening and mechanistic elucidation.[1] A comprehensive evaluation should include multiple assays to probe different aspects of the inflammatory response.
Protocol: COX and 5-LOX Enzyme Inhibition Assay
-
Causality & Principle: The COX and LOX enzymes are central to the production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes) from arachidonic acid.[5][19][20] Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.[6][19] This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1, COX-2, and 5-LOX. The dual inhibition of COX and LOX is a desirable trait as it may offer a broader spectrum of anti-inflammatory action with potentially fewer side effects compared to selective COX inhibitors.[20][21]
-
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
5-Lipoxygenase (potato or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical)
-
LOX inhibitor screening kit
-
Test compounds (N-substituted indole-3-ethanones) dissolved in DMSO
-
Positive controls: Indomethacin (for COX), Celecoxib (for COX-2), Zileuton (for 5-LOX)
-
96-well microplate reader
-
-
Step-by-Step Methodology:
-
Prepare a series of dilutions of the test compounds and positive controls in the appropriate assay buffer.
-
In a 96-well plate, add the assay buffer, heme (for COX assays), and the enzyme (COX-1, COX-2, or 5-LOX).
-
Add the test compound dilutions or controls to the respective wells. Include a vehicle control (DMSO).
-
Incubate for a pre-determined time at a specified temperature (e.g., 10 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate for a short period (e.g., 2 minutes).
-
Stop the reaction and add the colorimetric substrate solution, which reacts with the enzymatic product (e.g., PGG₂ for COX) to produce a measurable color change.
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Protocol: Inhibition of Protein Denaturation
-
Causality & Principle: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[22] The ability of a compound to prevent heat- or chemically-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin, is a reliable indicator of its anti-inflammatory potential.[23][24][25] This assay is a self-validating system as the endpoint—a reduction in turbidity—is a direct measure of the compound's protective effect.
-
Materials:
-
Bovine Serum Albumin (BSA), 5% w/v solution
-
Test compounds dissolved in DMSO
-
Positive control: Diclofenac Sodium
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Spectrophotometer
-
-
Step-by-Step Methodology:
-
Prepare test solutions by mixing 0.5 mL of various concentrations of the compound with 0.5 mL of the BSA solution.
-
Prepare a control solution containing 0.5 mL of BSA and 0.5 mL of the vehicle (DMSO in PBS).
-
Prepare a positive control using Diclofenac Sodium at a standard concentration (e.g., 100 µg/mL).
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples in a water bath at 72°C for 5 minutes.
-
Cool the samples to room temperature.
-
Measure the turbidity (absorbance) of each solution at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Compare the inhibition percentages of the test compounds with the positive control.
-
In Vivo Evaluation Protocols
In vivo models are essential for confirming the anti-inflammatory activity in a complex biological system, providing insights into bioavailability, metabolism, and overall efficacy.[26][27]
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Causality & Principle: This is a classic and highly reproducible model of acute inflammation.[9][27][28] Sub-plantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[29] The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by the production of prostaglandins, cytokines, and nitric oxide, making it an excellent model to test compounds that inhibit these mediators.[29] The reduction in paw volume is a direct and quantifiable measure of the compound's anti-inflammatory effect.
-
Materials:
-
Wistar rats or Swiss albino mice (male, 150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (N-substituted indole-3-ethanones) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg)
-
Plethysmometer for paw volume measurement
-
Oral gavage needles
-
-
Step-by-Step Methodology:
-
Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Divide animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 2-3 doses).
-
Measure the initial paw volume of the right hind paw of each animal using the plethysmometer. This is the 0-hour reading.
-
Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour (to allow for drug absorption), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema Volume = Paw Volume_t - Paw Volume_0
-
Calculate the percentage inhibition of edema for each treated group relative to the control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significant differences between the treated groups and the vehicle control.
-
Data Presentation: Comparative Analysis
Summarizing quantitative data in a tabular format allows for rapid comparison of the potency and selectivity of different derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Exemplar Indole Derivatives
| Compound ID | Substitution Pattern | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX Inhibition (%) @ 50 µM |
| M2 | 2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone | 9.3 (Binding Energy) | 8.3 (Binding Energy) | N/A | Data Not Available |
| 13b | N-substituted indole | Potent COX-2 Inhibitor | High Interaction Energy | Selective for COX-2 | Data Not Available |
| 14b | N-substituted indole | Potent COX-2 Inhibitor | High Interaction Energy | Selective for COX-2 | Data Not Available |
| Indomethacin | Standard Control | 0.1 - 1.0 | 1.0 - 10.0 | ~0.1 - 1.0 | Moderate |
| Celecoxib | Standard Control | >100 | 0.05 - 0.5 | >200 | Low |
Note: Data for compounds M2, 13b, and 14b are derived from molecular docking and in vivo studies as presented in the literature.[9][10] Quantitative IC₅₀ values would require specific enzymatic assays as described in Protocol 4.1.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the systematic evaluation of N-substituted indole-3-ethanones as potential anti-inflammatory agents. A logical progression from synthesis and in vitro enzymatic and cell-based assays to in vivo models of acute inflammation is critical for identifying lead candidates. Future work should focus on elucidating the precise molecular targets within the NF-κB and MAPK pathways, conducting pharmacokinetic and toxicology studies, and advancing promising compounds into more complex chronic inflammation models (e.g., collagen-induced arthritis). The versatility of the indole scaffold continues to offer exciting opportunities for the development of next-generation anti-inflammatory therapeutics.[6][8]
References
- 1. journalajrb.com [journalajrb.com]
- 2. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Purity Fish Oil: Benefits for Inflammation [pharmanewzealand.co.nz]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 14. scispace.com [scispace.com]
- 15. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. purformhealth.com [purformhealth.com]
- 17. synapse.koreamed.org [synapse.koreamed.org]
- 18. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 19. athmicbiotech.com [athmicbiotech.com]
- 20. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ard.bmj.com [ard.bmj.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. bbrc.in [bbrc.in]
- 25. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 27. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. wuxibiology.com [wuxibiology.com]
- 29. ijpras.com [ijpras.com]
Development of Analytical Methods for the Characterization and Quantification of 1-(1-Ethyl-1H-indol-3-yl)ethanone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the development and application of robust analytical methods for "1-(1-Ethyl-1H-indol-3-yl)ethanone" (CAS No. 88636-52-6). Indole derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery.[1][2] The development of reliable analytical techniques is paramount for ensuring the identity, purity, and quality of such compounds during research, development, and quality control processes. This guide details validated protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.
Introduction: The Analytical Imperative for Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] "this compound" is a representative member of this class, potentially serving as a key intermediate in the synthesis of novel drug candidates or appearing as a process-related impurity.[3][4] Its molecular formula is C₁₂H₁₃NO and it has a molecular weight of 187.24 g/mol .[5] Rigorous analytical characterization is therefore not merely a procedural step but a foundational requirement for advancing drug discovery programs and meeting regulatory expectations.
The selection of an analytical technique is dictated by the objective. For quantifying the principal compound and its known impurities, High-Performance Liquid Chromatography (HPLC) is the industry standard due to its precision and robustness.[6] For identifying unknown volatile or semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled sensitivity and structural information.[7][8] For unequivocal confirmation of the molecular structure, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard.[9][10] This guide explains the causality behind the chosen methodologies and provides self-validating protocols for immediate application.
Overall Analytical Workflow
The comprehensive analysis of "this compound" follows a structured, multi-technique approach to ensure all aspects of its chemical profile are understood.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 4. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. veeprho.com [veeprho.com]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchps.com [jchps.com]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
"1-(1-Ethyl-1H-indol-3-yl)ethanone" as a scaffold for medicinal chemistry
Application Notes & Protocols for Medicinal Chemistry
Scaffold Focus: 1-(1-Ethyl-1H-indol-3-yl)ethanone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This bicyclic heterocycle mimics the structure of tryptophan and can form key interactions—such as hydrogen bonding and π-stacking—with various enzymes and receptors.[2] Its derivatives have yielded a remarkable array of approved drugs for treating a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][3]
Within this broad class, 3-acetylindole derivatives serve as particularly versatile starting points for chemical elaboration.[3][4][5] The acetyl group at the C-3 position provides a reactive handle for a vast number of chemical transformations, allowing for the systematic exploration of chemical space. By N-alkylation, specifically with an ethyl group to produce This compound , we introduce a modification that can enhance metabolic stability and fine-tune lipophilicity, further increasing its utility as a core for library synthesis in drug discovery programs.
This guide provides a detailed exploration of this compound as a foundational scaffold, offering insights into its synthesis, derivatization strategies, and its application in the development of novel therapeutic agents.
Core Scaffold: this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | [6] |
| Molecular Weight | 187.24 g/mol | [6] |
| CAS Number | 88636-52-6 | [6] |
| Appearance | Solid | [6] |
| SMILES | O=C(C)C(C1=C2C=CC=C1)=CN2CC | [6] |
| InChI Key | NLPARJNLWJDXMB-UHFFFAOYSA-N | [6] |
The structure features three primary points for diversification:
-
N1-Ethyl Group: Can be varied in length or replaced with other functionalities to probe interactions within specific binding pockets.
-
C3-Acetyl Group: A key reactive site for condensation, reduction, oxidation, and substitution reactions to build molecular complexity.
-
Indole Ring (Positions C4-C7): Amenable to electrophilic substitution, allowing for modulation of electronic properties and the introduction of additional binding motifs.
Application Notes: Therapeutic Targeting
The 1-ethyl-3-acetylindole scaffold is a validated starting point for several therapeutic areas. Its derivatives have shown promise as inhibitors of key enzymes and modulators of critical biological pathways.
Kinase Inhibition
The indole and azaindole frameworks are prevalent in approved kinase inhibitors.[7][8][9] They often function as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site.[9] The this compound scaffold can be elaborated to target various kinases implicated in oncology and inflammatory diseases.
-
Rationale: The N1-ethyl group can occupy a hydrophobic pocket adjacent to the hinge region, while derivatives of the C3-acetyl group can extend into the ribose-binding pocket or towards the solvent-exposed region to enhance potency and selectivity.
-
Example Application: Development of inhibitors for Janus kinases (JAKs) or Vascular Endothelial Growth Factor Receptors (VEGFRs).[7][10]
References
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound DiscoveryCPR 88636-52-6 [sigmaaldrich.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
High-Throughput Screening of 1-(1-Ethyl-1H-indol-3-yl)ethanone Analogs for Novel BRD4 Bromodomain Inhibitors
Application Note & Detailed Protocols
Introduction: The Therapeutic Promise of Indole Scaffolds and BRD4 Inhibition
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] This privileged scaffold is a recurring motif in approved pharmaceuticals, highlighting its importance in drug design.[1] Analogs of 1-(1-Ethyl-1H-indol-3-yl)ethanone, the subject of this guide, belong to this versatile class of molecules. Recent studies have demonstrated the potential of indole derivatives as potent inhibitors of various therapeutic targets, including kinases and epigenetic modulators.[2][3][4]
A particularly compelling target for indole-based inhibitors is the Bromodomain and Extra-Terminal domain (BET) family of proteins, especially BRD4.[2][3] BRD4 is a critical epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. Its role in regulating the expression of key oncogenes, such as c-Myc, makes it a prime target in oncology.[2] The discovery of 1-(1H-indol-1-yl)ethanone derivatives as potent inhibitors of the CBP/EP300 bromodomains further strengthens the rationale for exploring similar indole scaffolds as BET bromodomain inhibitors.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify novel BRD4 inhibitors from a library of this compound analogs. We will detail two primary screening protocols utilizing state-of-the-art assay technologies: a Homogeneous Time-Resolved Fluorescence (HTRF®) assay and an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) assay. These are complemented by a detailed workflow for hit confirmation, validation, and downstream characterization.
The Scientific Rationale: Targeting the BRD4-Histone Interaction
The fundamental principle behind the proposed screening strategy is the disruption of the protein-protein interaction between the BRD4 bromodomain and acetylated histones. By identifying small molecules that bind to the acetyl-lysine binding pocket of BRD4, we can competitively inhibit its natural interaction and subsequently downregulate the transcription of oncogenes.
Caption: Simplified BRD4 signaling pathway and the mechanism of inhibition by small molecules.
Part 1: Primary High-Throughput Screening
The primary HTS will be conducted in parallel using two distinct, yet complementary, assay technologies to ensure high confidence in the identified hits and to mitigate technology-specific artifacts.
A. HTRF® BRD4 Binding Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust fluorescence resonance energy transfer (FRET)-based technology ideal for HTS.[6][7][8] The assay measures the proximity between a donor fluorophore (Terbium cryptate) and an acceptor fluorophore (XL665 or d2).
Principle: The assay utilizes a biotinylated histone H4 peptide (acetylated at lysine residues) and a GST-tagged BRD4 bromodomain protein. The histone peptide is recognized by streptavidin-XL665 (acceptor), and the BRD4 protein is recognized by an anti-GST antibody labeled with Terbium cryptate (donor). When BRD4 binds to the histone peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation at 337 nm.[9] Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Experimental Protocol:
-
Compound Plating:
-
Prepare a master plate of the this compound analog library at a concentration of 1 mM in 100% DMSO.
-
Using an automated liquid handler, transfer 50 nL of each compound solution to a 384-well, low-volume, white microplate. This results in a final compound concentration of 10 µM in a 5 µL assay volume.
-
Include appropriate controls:
-
Negative Control: DMSO only (no inhibition).
-
Positive Control: A known BRD4 inhibitor (e.g., JQ1) at a final concentration of 10 µM (maximum inhibition).
-
-
-
Reagent Preparation:
-
Prepare the assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
Dilute GST-BRD4(BD1) and Biotin-Histone H4 peptide in assay buffer to a 2X final concentration. The optimal concentrations should be determined empirically through titration experiments, but a starting point of 10 nM for the protein and 20 nM for the peptide is recommended.[8]
-
Prepare the detection mix: Dilute Anti-GST-Terbium and Streptavidin-XL665 in HTRF detection buffer to a 2X final concentration.
-
-
Assay Procedure:
-
Add 2.5 µL of the 2X GST-BRD4/Biotin-Histone H4 peptide mix to each well of the compound plate.
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of the 2X detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and dual emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The HTRF ratio is calculated as: (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition for each compound is then calculated as:
% Inhibition = 100 * (1 - [(Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control)])
A Z'-factor should be calculated for each plate to assess assay quality:
Z' = 1 - [(3 * (SD_negative_control + SD_positive_control)) / |(Mean_negative_control - Mean_positive_control)|]
An assay with a Z' factor > 0.5 is considered robust and suitable for HTS.[10]
B. AlphaScreen® BRD4 Binding Assay
AlphaScreen is a bead-based proximity assay that measures the interaction between molecules.[11][12]
Principle: The assay design is similar to the HTRF assay. A biotinylated histone H4 peptide is captured by streptavidin-coated Donor beads, and a His-tagged BRD4 bromodomain protein is captured by Nickel Chelate Acceptor beads. Upon interaction, the beads are brought into close proximity (<200 nm). Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal that is emitted at 520-620 nm.[13] Inhibitors of the BRD4-histone interaction prevent this proximity, leading to a loss of signal.
Experimental Protocol:
-
Compound Plating:
-
Follow the same procedure as described for the HTRF assay.
-
-
Reagent Preparation:
-
Prepare the assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
Dilute His-BRD4(BD1) and Biotin-Histone H4 peptide in assay buffer to a 2X final concentration (e.g., 20 nM each).
-
Prepare the bead mix: Dilute Streptavidin-Donor beads and Nickel Chelate-Acceptor beads in assay buffer to a 2X final concentration (e.g., 20 µg/mL each). This step should be performed under subdued light.[10]
-
-
Assay Procedure:
-
Add 2.5 µL of the 2X His-BRD4/Biotin-Histone H4 peptide mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of the 2X bead mix to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The percent inhibition is calculated as:
% Inhibition = 100 * (1 - [(Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)])
The Z'-factor is calculated as described for the HTRF assay.
Part 2: Hit Confirmation and Validation Workflow
A rigorous hit validation process is crucial to eliminate false positives and prioritize promising compounds for further development.
References
- 1. Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. revvity.com [revvity.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Ethyl-1H-indol-3-yl)ethanone
Welcome to the dedicated technical support guide for the synthesis of 1-(1-Ethyl-1H-indol-3-yl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a comprehensive resource grounded in mechanistic principles to help you troubleshoot and optimize your reaction, ensuring reproducible, high-yield results.
The target molecule is typically synthesized via a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution.[1][2] The electron-rich indole nucleus is highly reactive, particularly at the C3 position, making it susceptible to acylation.[3][4] However, this high reactivity also opens the door to several potential side reactions and experimental challenges. This guide will walk you through these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis. Each point details the potential causes rooted in chemical principles and provides validated solutions.
Problem 1: Low or No Product Yield
Q: My reaction has gone to completion according to TLC (starting material consumed), but the isolated yield of the desired ketone is extremely low. What went wrong?
A: Low yield despite full conversion of the starting material often points to issues during the reaction or work-up that lead to product degradation or loss.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Catalyst Quenching | The most common method for this synthesis is a Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) and an acylating agent (e.g., acetic anhydride, acetyl chloride).[2][5] Lewis acids are extremely moisture-sensitive. Any water in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. | Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., DCM, CS₂, nitrobenzene) from a freshly opened bottle or a solvent purification system. Handle hygroscopic Lewis acids in a glovebox or under a positive pressure of inert gas (N₂ or Ar). |
| Product Complexation | The product, an aryl ketone, is a Lewis base. It can form a strong, often irreversible complex with the Lewis acid catalyst.[1][6] This sequesters the catalyst, effectively halting the reaction if sub-stoichiometric amounts of the catalyst are used. | A stoichiometric amount (or even a slight excess, e.g., 1.1-1.2 equivalents) of the Lewis acid is typically required for Friedel-Crafts acylation, unlike the alkylation which can be catalytic.[1] During work-up, ensure the aqueous quench is sufficiently acidic (e.g., dilute HCl) to break up this complex and liberate the ketone product. |
| Indole Degradation | Indoles are sensitive to strongly acidic conditions and can be prone to polymerization or degradation, especially at elevated temperatures.[7] Using an overly aggressive Lewis acid or excessive heat can destroy the starting material or the product. | Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. Consider using a milder Lewis acid. While AlCl₃ is common, catalysts like ZnCl₂ or Et₂AlCl have been shown to be effective and less harsh for indole acylations.[8] |
| Loss During Work-up | The product has moderate polarity. If the wrong solvent system is used for extraction, or if an emulsion forms, significant product loss can occur. | Use a suitable solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure the aqueous layer is extracted multiple times (e.g., 3x) to maximize recovery. |
Problem 2: Formation of a Dark Tar or Polymer
Q: My reaction mixture turned dark brown/black, and upon work-up, I isolated an intractable tar instead of a clean product. What is causing this?
A: Tar formation is a classic sign of indole polymerization or extensive decomposition, driven by the high nucleophilicity of the indole ring and harsh reaction conditions.
-
Primary Cause: Indole Polymerization. The electron-rich indole ring can act as a nucleophile and attack an activated intermediate or another protonated indole molecule. This is particularly problematic under strongly acidic conditions provided by Lewis acids.[7] The ethyl group on the nitrogen (N-1) increases the electron density of the ring compared to an unsubstituted indole, exacerbating this tendency.
-
Solution Workflow:
-
Temperature Control is Critical: The single most important parameter to control is temperature. Start the reaction at 0 °C or even -15 °C. Add the Lewis acid portion-wise to the solution of 1-ethylindole and the acylating agent to manage the initial exotherm.
-
Reverse Addition: Instead of adding the Lewis acid to the indole solution, try adding the solution of indole and acylating agent slowly to a slurry of the Lewis acid in the anhydrous solvent at low temperature. This maintains a low concentration of the reactive indole at all times, minimizing self-polymerization.
-
Choice of Lewis Acid: Switch to a milder Lewis acid. Strong acids like AlCl₃ are often responsible for tarring. Zinc-based catalysts (e.g., ZnO) or organoaluminum reagents have been reported to give cleaner reactions with indoles.[8]
-
Consider N-Protection (If Applicable): While your substrate is already N-alkylated, for other indole syntheses, protecting the N-H with a group like phenylsulfonyl (PhSO₂) can deactivate the ring slightly, preventing polymerization and directing acylation cleanly to C3.[9] The protecting group can be removed later.
-
Problem 3: Multiple Products Observed on TLC/NMR
Q: My crude product shows multiple spots on the TLC plate, and the ¹H NMR is complex. What are the likely side products?
A: The formation of multiple products indicates a lack of regioselectivity or competing side reactions.
| Potential Side Product | Formation Mechanism | Identification & Mitigation |
| Diacylated Indole | While the first acyl group is deactivating, preventing further acylation on the same ring is a key advantage of Friedel-Crafts acylation over alkylation.[5][10] However, under forcing conditions (high temperature, long reaction time, large excess of acylating agent), a second acylation can occur, possibly at the C2 or C5 position. | Identification: Look for a product with a significantly different polarity on TLC. In the ¹H NMR, the aromatic proton patterns will be altered, and a second acetyl signal may be present. Mass spectrometry will show a higher molecular weight corresponding to the addition of another C₂H₂O group. Mitigation: Use a stoichiometry of 1.0 to 1.1 equivalents of the acylating agent. Maintain low reaction temperatures and monitor the reaction closely by TLC, quenching it as soon as the starting material is consumed. |
| N-Acyl Indole | Although C3 acylation is electronically favored for N-alkyl indoles, acylation at the nitrogen atom can sometimes occur, though it is less common than with N-H indoles.[4][11] | Identification: This isomer would have a very different NMR spectrum, particularly the chemical shifts of the protons on the ethyl group and the indole ring. Mitigation: This is generally not a major pathway for N-alkylindoles in Friedel-Crafts reactions. If observed, it may suggest an alternative, non-Lewis acid-catalyzed mechanism is at play. Using a well-established Lewis acid protocol should favor C3 acylation. |
| Ring-Opened/Degradation Products | Harsh conditions can lead to the cleavage of the indole ring itself. | Identification: These products often appear as a complex mixture or baseline material on TLC and result in a convoluted, uninterpretable NMR spectrum. Mitigation: Follow the recommendations for preventing tar formation (lower temperature, milder Lewis acid). |
Visualizing the Process
Understanding the reaction mechanism and workflow is key to successful synthesis.
Core Reaction Mechanism
The reaction proceeds via the formation of a resonance-stabilized acylium ion, which acts as the electrophile. The electron-rich C3 position of the 1-ethylindole attacks this electrophile, followed by rearomatization to yield the final product.
Caption: Friedel-Crafts acylation mechanism.
General Experimental Workflow
A typical synthesis follows these key stages, from setup to final analysis.
Caption: Standard experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Which acylating agent is better: acetic anhydride or acetyl chloride? A: Both are effective. Acetyl chloride often reacts more vigorously and generates HCl gas as a byproduct. Acetic anhydride is generally easier to handle (less volatile, less moisture-sensitive) and the reaction can be more controlled. For laboratory-scale synthesis, acetic anhydride is often preferred for its ease of use.
Q2: Can I run this reaction without a Lewis acid? A: While some methods for indole acylation exist that use organocatalysts or photoredox conditions, the classical and most direct approach for this transformation requires a Lewis acid to generate the highly electrophilic acylium ion.[3][12] Without a catalyst, the acylating agents are not electrophilic enough to react with the indole ring.
Q3: What is the best way to purify the final product? A: The product, this compound, is a solid at room temperature.[13][14] The most common purification method is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). After chromatography, the product can often be recrystallized from a solvent system like ethanol/water or ethyl acetate/hexanes to achieve high purity.
Q4: My starting 1-ethylindole has a brownish color. Is it still okay to use? A: Indoles, including N-alkylated ones, can slowly oxidize upon exposure to air and light, leading to discoloration.[15] While slight discoloration may not significantly impact the reaction, it is best practice to use pure starting materials. If the material is significantly dark, consider purifying it first by distillation under reduced pressure or by running it through a short plug of silica gel.
Q5: How do I know the acylation occurred at the C3 position and not elsewhere? A: The regiochemistry is definitively confirmed by ¹H NMR spectroscopy. For C3 acylation of an N-ethyl indole, you will observe a characteristic singlet for the C2-proton in the downfield region of the aromatic spectrum (typically >8 ppm). If acylation had occurred at C2, this proton would be absent, and the C3-proton would appear as a singlet further upfield.
Protocol Example: Optimized Synthesis
This protocol incorporates best practices to maximize yield and minimize side products.
Materials:
-
1-Ethylindole (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂), add 1-ethylindole (1.0 eq) and anhydrous DCM to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Reagent Addition: Add acetic anhydride (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using 20% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully into a flask containing a vigorously stirred mixture of crushed ice and 1 M HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Acylation of indoles via photoredox catalysis: a route to 3-acylindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. This compound | 88636-52-6 | FE136932 [biosynth.com]
- 14. This compound - Amerigo Scientific [amerigoscientific.com]
- 15. chembk.com [chembk.com]
Technical Support Center: Challenges in the N-ethylation of 3-acetylindole
Welcome to the technical support center dedicated to the N-ethylation of 3-acetylindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this specific chemical transformation. The inherent chemical properties of the 3-acetylindole scaffold present unique hurdles that require careful consideration of reaction parameters to achieve optimal outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: My N-ethylation reaction is resulting in very low or no yield of the desired N-ethyl-3-acetylindole. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the N-ethylation of 3-acetylindole is a frequent challenge and can be attributed to several factors:
-
Insufficient Basicity: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for deprotonation to form the reactive indolide anion. If the base is too weak, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.[1]
-
Solution: Employ a stronger base. Sodium hydride (NaH) is a common and effective choice for this transformation, as it irreversibly deprotonates the indole.[2][3] Other strong bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the solvent system.[1]
-
-
Poor Solubility: The solubility of 3-acetylindole, the base, or the ethylating agent in the chosen solvent can significantly impact the reaction rate. If any of the reactants are not well-dissolved, the reaction will be slow and incomplete.
-
Solution: Switch to a more suitable solvent. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are often preferred as they effectively dissolve the indolide anion and other reagents.[1] Tetrahydrofuran (THF) is another common choice.[1][2]
-
-
Inadequate Reaction Temperature: The activation energy for the N-ethylation may not be reached at lower temperatures.
-
Deactivated Substrate: The electron-withdrawing nature of the 3-acetyl group decreases the nucleophilicity of the indole nitrogen, making it less reactive towards ethylation compared to unsubstituted indole.[1]
-
Solution: More forcing conditions may be necessary. This can include using a stronger base, a higher reaction temperature, or a more reactive ethylating agent (e.g., ethyl iodide or ethyl triflate instead of ethyl bromide).[1]
-
Question 2: I am observing a significant amount of a side product, which I suspect is the C3-ethylated isomer. How can I improve the N-selectivity?
Answer:
The competition between N-alkylation and C3-alkylation is a well-known issue in indole chemistry, as the C3 position is often highly nucleophilic.[2][3][5] The presence of the 3-acetyl group in your starting material should sterically hinder C3-alkylation to some extent, but it can still occur. Here are strategies to favor N-alkylation:
-
Choice of Base and Solvent System: This is the most critical factor for controlling regioselectivity.
-
Classical Conditions: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors the formation of the indolide anion, which preferentially undergoes N-alkylation.[2][3] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]
-
Solvent Effects: The choice of solvent can dramatically influence the outcome. For instance, in some catalytic systems, switching from a nonpolar solvent like toluene to a more polar one like THF can completely shift the selectivity from C-alkylation to N-alkylation.[6][7]
-
-
Reaction Temperature: Higher reaction temperatures often favor N-alkylation, which is typically the thermodynamically more stable product, over C-alkylation, which can be the kinetically favored product under certain conditions.[2][4]
Question 3: My reaction is messy, and I'm having difficulty purifying the final N-ethyl-3-acetylindole product. What are some common impurities and how can I improve the purification process?
Answer:
Purification challenges often stem from the presence of unreacted starting material, C3-alkylated isomers, and potentially dialkylated products.
-
Common Impurities:
-
Unreacted 3-acetylindole: Can be difficult to separate due to similar polarity to the product.
-
Over-alkylation products: Although less common with a 3-substituent, reaction at other positions on the indole ring is possible under harsh conditions.
-
Products from side reactions with the solvent: For example, DMF can be a source of formylation under certain basic conditions.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purification. A careful selection of the solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) is crucial for achieving good separation. Thin-layer chromatography (TLC) should be used to optimize the solvent system before attempting a large-scale column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities. Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Aqueous Workup: A thorough aqueous workup is essential to remove the base and any water-soluble byproducts before chromatography. This typically involves quenching the reaction with water or a mild acid, followed by extraction with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best combination of base and solvent for the N-ethylation of 3-acetylindole?
A1: A widely successful and commonly employed system is sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) .[1][2] NaH is a strong, non-nucleophilic base that ensures complete deprotonation of the indole nitrogen, and DMF is excellent at solvating the resulting indolide anion and the ethylating agent. Anhydrous THF is also a viable solvent choice.[1][3]
Q2: What are some alternative, milder conditions for N-ethylation if my substrate is sensitive to strong bases like NaH?
A2: For base-sensitive substrates, several milder alternatives can be considered:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These bases are often used in polar aprotic solvents like DMF or acetonitrile.[1] Cesium carbonate can be particularly effective due to the "cesium effect," which enhances the nucleophilicity of the indolide anion.
-
Phase-Transfer Catalysis (PTC): This method utilizes a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the indolide anion from an aqueous or solid phase into an organic phase where the ethylating agent resides. This often allows the use of milder bases like aqueous sodium hydroxide.
-
Modern Catalytic Methods: Copper-catalyzed N-alkylation reactions have been developed that can proceed under milder conditions and offer high regioselectivity.[5][8]
Q3: How does the choice of ethylating agent (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) affect the reaction?
A3: The reactivity of the ethylating agent follows the general trend of leaving group ability: I > Br > Cl.
-
Ethyl Iodide: Highly reactive and often leads to faster reaction times and higher yields, but it is also more expensive and can be less stable.
-
Ethyl Bromide: A good balance of reactivity and stability, making it a common choice.
-
Diethyl Sulfate: A potent ethylating agent, but it is toxic and requires careful handling.
The choice often depends on the reactivity of the specific indole substrate and the desired reaction conditions. For the less nucleophilic 3-acetylindole, a more reactive agent like ethyl iodide may be beneficial.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Base | NaH | K₂CO₃ | Cs₂CO₃ | NaH generally provides the highest conversion due to irreversible deprotonation.[2][3] Cs₂CO₃ can be very effective, sometimes surpassing K₂CO₃. |
| Solvent | DMF | THF | Acetonitrile | DMF and THF are excellent for dissolving the indolide anion, favoring N-alkylation.[1][2] Acetonitrile is often used with carbonate bases. |
| Ethylating Agent | Ethyl Iodide | Ethyl Bromide | Diethyl Sulfate | Reactivity: Ethyl Iodide > Ethyl Bromide. Diethyl sulfate is highly reactive but also more hazardous. |
| Temperature | Room Temp. | 60 °C | 80-100 °C | Higher temperatures generally increase the reaction rate and can improve N-selectivity.[4] |
Experimental Protocols
Protocol: N-ethylation of 3-acetylindole using Sodium Hydride in DMF
Materials:
-
3-acetylindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl iodide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-acetylindole (1.0 eq).
-
Add anhydrous DMF (approximately 0.2-0.5 M concentration of the indole).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole should fully deprotonate to form the sodium salt.
-
Add ethyl iodide (1.2-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.[4]
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-3-acetylindole.
Visualizations
Caption: Reaction mechanism for the N-ethylation of 3-acetylindole.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(1-Ethyl-1H-indol-3-yl)ethanone
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-(1-Ethyl-1H-indol-3-yl)ethanone. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges with byproduct formation and reaction optimization. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.
Introduction to the Synthesis and its Challenges
This compound is a valuable intermediate in medicinal chemistry and materials science. The most common synthetic route to this and other 3-acylindoles is the Friedel-Crafts acylation of the corresponding N-substituted indole.[1][2] While seemingly straightforward, the high nucleophilicity of the indole ring makes it susceptible to a variety of side reactions, leading to the formation of undesired byproducts.[3] Common issues include polysubstitution, polymerization, and formation of regioisomers, all of which can complicate purification and reduce the overall yield.[3][4]
This guide will focus primarily on the troubleshooting of the Friedel-Crafts acylation of 1-ethylindole, providing solutions to common problems encountered during the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the primary byproducts I should expect when synthesizing this compound via Friedel-Crafts acylation?
A1: The indole nucleus is an electron-rich heterocycle, making the C3 position the most nucleophilic and prone to electrophilic attack.[3] However, under Friedel-Crafts conditions, several byproducts can arise:
-
1,3-Diacetylindole (from unsubstituted indole): If the starting material is indole instead of 1-ethylindole, both N-acylation and C3-acylation can occur, leading to the diacylated product.[5] Subsequent hydrolysis can then be used to obtain the 3-acetylindole.[5]
-
Polysubstituted Products: Although the acetyl group is deactivating, the high reactivity of the indole ring can sometimes lead to a second acylation, typically at the C2 or C5/C6 positions of the benzene ring, especially if an excess of the acylating agent or a highly active catalyst is used.
-
Indole Polymerization: Indoles are sensitive to strong acidic conditions and can undergo acid-catalyzed polymerization, resulting in the formation of tar-like substances.[3] This is a common cause of low yields and difficult purification.
-
Isomeric Acylation Products: While C3 acylation is strongly favored, minor amounts of acylation at other positions (e.g., C2) can occur, particularly if the C3 position is sterically hindered or if reaction conditions are not optimal.
-
Unreacted Starting Material: Incomplete reactions will leave residual 1-ethylindole in the product mixture.
Q2: My reaction is producing a significant amount of tar-like material, and the yield of the desired product is very low. What is causing this, and how can I prevent it?
A2: Tar formation is a strong indicator of indole polymerization due to the harsh, acidic conditions of the Friedel-Crafts reaction.[3][4] Here are the causative factors and preventative measures:
-
Excessive Heat: High reaction temperatures can accelerate the decomposition of the starting material and the product.[4]
-
Solution: Maintain a low reaction temperature, typically between 0°C and room temperature. An ice bath is recommended during the addition of reagents.
-
-
Prolonged Reaction Times: Leaving the reaction to stir for too long, especially at elevated temperatures, can promote degradation.[4]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
-
Highly Acidic Catalyst: Strong Lewis acids like AlCl₃ can be overly aggressive, promoting polymerization.[6]
-
Presence of Moisture: Any water in the reaction will deactivate the Lewis acid catalyst and can contribute to side reactions.[4]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents.
-
Q3: I am observing what appears to be a diacylated product in my analysis. How can I improve the selectivity for mono-acylation?
A3: The formation of diacylated byproducts is typically due to the high reactivity of the indole ring. To favor mono-acylation at the C3 position, consider the following adjustments:
-
Stoichiometry Control: An excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) will drive the reaction towards polysubstitution.
-
Solution: Use a 1:1 molar ratio of 1-ethylindole to the acylating agent.[4]
-
-
Slow Reagent Addition: Adding the acylating agent too quickly can create localized areas of high concentration, promoting diacylation.
-
Solution: Add the acylating agent dropwise to the reaction mixture, preferably using a syringe pump for better control, while maintaining a low temperature.
-
-
Reaction Temperature: As with tar formation, lower temperatures generally favor selectivity.
-
Solution: Run the reaction at 0°C or below.
-
Q4: What is the most effective method for purifying the final product and removing unreacted starting material and byproducts?
A4: The purification strategy will depend on the nature of the impurities. A combination of techniques is often most effective.
-
Column Chromatography: This is the most common and effective method for separating 3-acylindoles from byproducts and unreacted starting material.
-
Recommended Eluent System: A gradient of petroleum ether and ethyl acetate (e.g., starting from 6:1 and gradually increasing the polarity) is typically effective for separating the less polar 1-ethylindole from the more polar acetylated product.[9]
-
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an excellent final purification step.
-
Acidic Workup: During the workup, quenching the reaction with a mixture of ice and concentrated hydrochloric acid helps to hydrolyze the aluminum-ketone complex and dissolve the aluminum salts in the aqueous layer, facilitating their removal.[4]
Summary of Troubleshooting Strategies
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions |
| Low Yield & Tar Formation | Indole polymerization due to harsh acidic conditions, high temperature, or prolonged reaction time.[3][4] | - Maintain low reaction temperature (0°C).- Monitor reaction by TLC and quench promptly.- Use a milder Lewis acid (e.g., Et₂AlCl, BF₃·Et₂O).[7][8][9]- Ensure strictly anhydrous conditions.[4] |
| Diacylated Byproducts | Excess acylating agent, high reaction temperature, high reactivity of the indole ring. | - Use a 1:1 molar ratio of reactants.[4]- Add the acylating agent slowly and at a low temperature.- Lower the overall reaction temperature. |
| Unreacted Starting Material | Incomplete reaction, insufficient amount of acylating agent or catalyst, deactivated catalyst. | - Ensure accurate stoichiometry.- Confirm the quality and activity of the Lewis acid.- Allow the reaction to proceed to completion as monitored by TLC. |
| Difficult Product Isolation | Incomplete quenching of the Lewis acid-ketone complex, formation of insoluble aluminum hydroxides. | - Quench the reaction mixture by slowly adding it to a mixture of ice and concentrated HCl.[4]- Ensure thorough mixing during the quench. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (CH₂Cl₂) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Addition of Lewis Acid: Slowly add the Lewis acid (e.g., diethylaluminum chloride, 1.1 equivalents) to the stirred solvent.
-
Addition of Substrate: Add 1-ethylindole (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
Addition of Acylating Agent: Add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC (e.g., using a 4:1 petroleum ether:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.[9]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., petroleum ether) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry silica onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 petroleum ether:ethyl acetate). The less polar unreacted starting material and non-polar byproducts will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 petroleum ether:ethyl acetate) to elute the more polar desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Friedel-Crafts acylation of 1-ethylindole leading to the desired product and common byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. scispace.com [scispace.com]
- 7. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(1-Ethyl-1H-indol-3-yl)ethanone
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(1-Ethyl-1H-indol-3-yl)ethanone. It is designed as a central resource for troubleshooting common purification challenges and offering robust, field-tested protocols to ensure the highest compound purity.
Section 1: Compound Profile & Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing a successful purification strategy. While some experimental data for this specific molecule is not widely published, we can infer its behavior from its structure and data on analogous compounds.
| Property | Value | Source |
| CAS Number | 88636-52-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃NO | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | Not publicly available. Requires experimental determination. | |
| Boiling Point | Not publicly available. Requires experimental determination. | |
| Solubility | Inferred to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents like hexanes and water. | [4][5][6] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the purification of this compound and related indole compounds.
Q1: What are the most likely impurities in my crude sample?
A1: Impurities largely depend on the synthetic route. For instance, if a Fischer indole synthesis is used, you may encounter several byproducts[7]:
-
Unreacted Starting Materials: Such as the corresponding phenylhydrazine and ketone.
-
Regioisomers: If an unsymmetrical ketone was used, different isomers of the indole could form.[7]
-
N-N Cleavage Products: The presence of aniline derivatives suggests this undesired side reaction occurred, which can be promoted by strong Brønsted acids.[7]
-
Di-acetylated Species: In syntheses involving acetylation, over-reaction can lead to products like 1,3-diacetylindole, which would need to be hydrolyzed back to the desired product.[4]
Q2: My TLC plate shows significant streaking. What causes this and how can I fix it?
A2: Streaking is a common issue when running indole compounds on silica gel.[7] The slightly acidic nature of standard silica gel can interact with the basic nitrogen of the indole ring, causing the compound to "drag" up the plate rather than moving as a compact spot.
Troubleshooting Strategy:
-
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia into your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper bands.
-
Check for Overloading: Applying too much sample to the TLC plate can also cause streaking. Try spotting a more dilute solution.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using neutral alumina or a C18 reversed-phase plate for your analysis.
Q3: Which purification technique should I choose: recrystallization or column chromatography?
A3: The choice depends on the nature of your crude product and the desired scale.
-
Recrystallization is ideal for samples that are mostly pure (>90%) and solid at room temperature. It is highly efficient for removing small amounts of impurities and is easily scalable.
-
Flash Column Chromatography is necessary for complex mixtures containing multiple components with similar polarities or for purifying oils and low-melting solids. It offers high resolution but is more labor-intensive and uses more solvent than recrystallization.
Below is a decision workflow to help guide your choice.
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 88636-52-6 [amp.chemicalbook.com]
- 4. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of N-ethyl-3-acetylindole
Welcome to the technical support guide for the synthesis of N-ethyl-3-acetylindole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthesis. Here, we address common challenges, explain the chemical principles behind our recommendations, and provide detailed protocols to enhance yield and purity.
General Synthesis Workflow
The synthesis of N-ethyl-3-acetylindole is typically achieved in a two-step process:
-
N-ethylation of Indole: The acidic N-H proton of indole is removed by a strong base, and the resulting indolide anion is alkylated with an ethylating agent.
-
Friedel-Crafts Acylation: The electron-rich N-ethylindole undergoes electrophilic aromatic substitution at the C3 position with an acetylating agent, typically catalyzed by a Lewis acid.
Caption: High-level workflow for the two-step synthesis of N-ethyl-3-acetylindole.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format, focusing on causality and actionable solutions.
Q1: My overall yield is consistently low. What are the most common causes?
A low overall yield can stem from inefficiencies in either the N-ethylation or the Friedel-Crafts acylation step. It is critical to identify which step is underperforming.
Troubleshooting Approach:
-
Isolate and Verify the Intermediate: After the N-ethylation step (Step 1), take a small aliquot of the crude product. Purify it and confirm the structure and purity of N-ethylindole via NMR or LC-MS. If the yield of this intermediate is low, focus on optimizing Step 1.
-
Assess the Acylation Step: If you have successfully synthesized and isolated N-ethylindole with good yield, but the yield of the final product is low, the issue lies in the Friedel-Crafts acylation (Step 2).
Common Causes for Low Yield in N-Ethylation (Step 1):
-
Incomplete Deprotonation: The N-H proton of indole is acidic, but requires a sufficiently strong base for complete deprotonation. Incomplete deprotonation leaves unreacted starting material and can promote undesired side reactions.[1] Using a powerful base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is standard practice to ensure the formation of the highly nucleophilic indolide anion.[1]
-
Presence of Moisture: Strong bases like NaH react violently with water. Any moisture in the solvent or glassware will quench the base, reducing its effective concentration and preventing the deprotonation of indole.[1] All reagents, solvents, and glassware must be rigorously dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
C3-Alkylation Side Reaction: The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the ethylating agent, leading to the formation of 3-ethylindole.[1][2] This is particularly problematic if deprotonation of the nitrogen is incomplete.
Common Causes for Low Yield in Friedel-Crafts Acylation (Step 2):
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely moisture-sensitive. Contamination with water will deactivate the catalyst, halting the reaction.
-
Sub-optimal Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the catalyst complexes with the product ketone, rendering it inactive.[3] Using sub-stoichiometric amounts will result in incomplete conversion.
-
Indole Polymerization: Indoles are sensitive to strong acids and can polymerize, especially at elevated temperatures.[4] This is a common cause of low yields and the formation of intractable tars. The reaction should be run at low temperatures (e.g., 0 °C) and the reaction time should be carefully monitored.
Q2: My analysis shows significant impurities after the N-ethylation step, including starting material and an isomer. How can I improve N-selectivity?
This is a classic regioselectivity problem in indole chemistry. The primary issue is the competition between N-alkylation and C3-alkylation.
The Causality: The indolide anion, formed after deprotonation, is an ambident nucleophile, meaning it can react at two different sites (N1 or C3). The reaction outcome is highly dependent on the reaction conditions.
-
N-Alkylation (Desired): Generally favored under conditions that promote the formation of a "free" indolide anion, such as using a strong base in a polar aprotic solvent (e.g., NaH in DMF).[1][2]
-
C3-Alkylation (Undesired): Can become significant if the nitrogen is not fully deprotonated or if reaction conditions favor electrophilic attack on the indole ring.[1]
| Parameter | Recommendation for High N-Selectivity | Rationale |
| Base | Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hydride (KH). | Ensures complete and rapid deprotonation of the N-H group, maximizing the concentration of the desired N-anion nucleophile.[1] |
| Solvent | Use a polar aprotic solvent such as DMF or THF. | These solvents effectively solvate the cation (Na⁺) but not the anion, leaving the indolide anion highly reactive and favoring N-alkylation.[1][2] |
| Temperature | Start at a low temperature (0 °C) during base addition and then allow the reaction to proceed at room temperature or with gentle heating (e.g., up to 80 °C). | While counterintuitive, some studies show higher temperatures can favor N-alkylation.[1] However, initial low temperatures are crucial for controlled deprotonation. |
| Atmosphere | Maintain a strictly anhydrous and inert atmosphere (Nitrogen or Argon). | Prevents quenching of the strong base by atmospheric moisture.[1] |
Q3: The Friedel-Crafts acylation step is messy, yielding multiple products. What are the likely side reactions and how can they be minimized?
The primary side reaction in this step is over-acylation or acylation at undesired positions. The N-ethylindole substrate is highly activated, making it prone to multiple substitutions if conditions are not carefully controlled.[5]
Key Side Reaction: Di-acylation The most common side product is N-ethyl-1,3-diacetylindole . This occurs because the initial product, N-ethyl-3-acetylindole, can be N-de-ethylated under the harsh Lewis acid conditions and subsequently acylated at the nitrogen. A more direct, though less cited pathway, could involve direct acylation at the N1 position of the product.
Caption: Competing acylation reactions on the N-ethylindole substrate.
Strategies to Minimize Side Products:
-
Control Temperature: Perform the reaction at low temperatures (0 °C to -10 °C). This reduces the overall reactivity of the system and improves selectivity for the kinetically favored C3 position.
-
Reverse Addition: Add the N-ethylindole solution slowly to the pre-formed complex of the Lewis acid and acetylating agent. This ensures that the N-ethylindole is never present in excess, minimizing the chance for it to react further after being acylated.
-
Use a Milder Lewis Acid: While AlCl₃ is common, other Lewis acids like ZnCl₂, SnCl₄, or InCl₃ can offer better selectivity with highly activated substrates, albeit potentially requiring longer reaction times or gentle heating.[6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the N-ethylindole is consumed to prevent the formation of di-acylated products.
Q4: My final product is an impure oil or solid that is difficult to purify. What are the recommended purification methods?
Purification is often challenging due to the presence of structurally similar side products and polymeric tars. A multi-step approach is often necessary.
-
Aqueous Workup: After quenching the reaction, perform a thorough aqueous wash to remove the Lewis acid catalyst and any water-soluble byproducts. A wash with a mild base like sodium bicarbonate (NaHCO₃) solution can help remove acidic impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from side products.
| Recommended Chromatography Conditions | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Start with a non-polar solvent like Hexane or Heptane and gradually increase the polarity by adding Ethyl Acetate. A typical gradient might be from 5% Ethyl Acetate in Hexane to 20-30% Ethyl Acetate in Hexane. |
| Monitoring | Use TLC with the same solvent system to identify fractions containing the pure product. Visualize spots using a UV lamp (254 nm). |
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization can significantly improve its purity.
-
Solvent Selection: Good solvents for recrystallizing indole derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis? A:
-
Sodium Hydride (NaH): NaH is a pyrophoric solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere in a fume hood. Use dry solvents and equipment.
-
Lewis Acids (AlCl₃): Aluminum chloride is a water-reactive and corrosive solid. It releases HCl gas upon contact with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF, DCM, and ethylating agents like ethyl iodide are hazardous. Avoid inhalation and skin contact. Always work in a well-ventilated fume hood.
Q: Can I use acetic anhydride instead of acetyl chloride for the Friedel-Crafts step? A: Yes, acetic anhydride is a common and often preferred alternative to acetyl chloride.[6] It is less volatile and may offer better control over the reaction. The general principles, including the use of a Lewis acid catalyst and low temperatures, remain the same.
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the best method.
-
N-Ethylation: Spot the reaction mixture on a silica plate against a spot of pure indole. A successful reaction will show the disappearance of the indole spot and the appearance of a new, less polar spot for N-ethylindole.
-
Acylation: Spot the reaction mixture against a spot of N-ethylindole. The reaction is complete when the starting material spot has disappeared, and a new, more polar spot corresponding to N-ethyl-3-acetylindole is dominant.
Optimized Experimental Protocol
This protocol synthesizes insights from multiple sources to provide a robust starting point for optimization.
Step 1: Synthesis of N-ethylindole
-
Preparation: Under an inert atmosphere (N₂ or Ar), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous DMF via cannula, enough to create a stirrable slurry. Cool the mixture to 0 °C in an ice bath.
-
Indole Addition: Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C. Add ethyl iodide (EtI, 1.2 equivalents) dropwise, again maintaining a low temperature.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of indole.
-
Quenching & Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude N-ethylindole.
Step 2: Synthesis of N-ethyl-3-acetylindole
-
Catalyst Suspension: Under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to a flame-dried flask containing anhydrous dichloromethane (DCM). Cool the suspension to 0 °C.
-
Acylium Ion Formation: Add acetyl chloride (1.3 equivalents) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve the crude N-ethylindole (1.0 equivalent) from Step 1 in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching & Workup: Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice with vigorous stirring. Adjust the pH to basic (~8-9) with a cold aqueous NaOH solution.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure N-ethyl-3-acetylindole.
References
Overcoming regioselectivity issues in the acylation of N-ethylindole
A specialized resource for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the acylation of N-ethylindole. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of regioselectivity in this critical reaction. As Senior Application Scientists, we have synthesized our field expertise with established scientific principles to offer a practical and reliable resource.
Introduction: The Challenge of Regioselectivity
The acylation of the indole nucleus is a cornerstone of synthetic chemistry, pivotal in the creation of numerous pharmacologically active compounds. However, the inherent nucleophilicity of the indole ring often leads to a mixture of products, with acylation occurring at the N1, C2, or C3 positions. For N-alkylated indoles like N-ethylindole, the challenge primarily lies in controlling acylation between the C2 and C3 positions. The electron-rich nature of the indole ring makes the C3 position the kinetically favored site for electrophilic attack. However, under certain conditions, migration or direct acylation at the C2 position can occur, leading to undesired isomers and complicating purification. This guide will provide the insights needed to master this regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the acylation of N-ethylindole, offering probable causes and actionable solutions.
Issue 1: Poor Regioselectivity - Mixture of C2 and C3 Acylated Products
-
Question: My reaction is producing a mixture of 2-acyl-N-ethylindole and 3-acyl-N-ethylindole. How can I favor the formation of a single isomer?
-
Probable Causes & Solutions:
-
Lewis Acid Choice and Stoichiometry: Strong Lewis acids like AlCl₃ can promote the formation of the thermodynamically more stable C2-acylated product through rearrangement of the initially formed C3-acylated product.[1] Weaker Lewis acids are less prone to inducing this migration.
-
Solution: Employ milder Lewis acids such as ZnCl₂, In(OTf)₃, or Sc(OTf)₃.[2] These catalysts are often effective in promoting C3 acylation without significant isomerization. In some cases, using stoichiometric amounts of a stronger Lewis acid at low temperatures can "lock" the product as a complex, preventing rearrangement.[3]
-
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for the C3 to C2 acyl migration.
-
Solution: Conduct the reaction at lower temperatures (e.g., 0 °C to -78 °C). This will favor the kinetically controlled C3-acylation product.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.[4] Non-coordinating solvents often favor C3 acylation.
-
Solution: Use non-polar, non-coordinating solvents like dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. Ethereal solvents like THF can sometimes coordinate with the Lewis acid, modulating its activity and potentially improving C3 selectivity.[4]
-
-
Issue 2: Low or No Yield of Acylated Product
-
Question: I am observing very low conversion of my N-ethylindole, or no product formation at all. What could be the issue?
-
Probable Causes & Solutions:
-
Catalyst Deactivation: The ketone product of the acylation can act as a Lewis base and form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[5] This is a common issue in Friedel-Crafts acylation.[3]
-
Solution: Use a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst. This ensures that enough active catalyst is present to drive the reaction to completion.[3]
-
-
Insufficiently Reactive Acylating Agent: The reactivity of the acylating agent is crucial.
-
Solution: Acyl chlorides are generally more reactive than anhydrides. If using an anhydride, consider a more activating Lewis acid or higher reaction temperatures, while being mindful of the impact on regioselectivity.
-
-
Presence of Water: Lewis acids are highly sensitive to moisture, which can lead to their decomposition and inactivation.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Issue 3: Formation of N-Acyl Indole Impurity
-
Question: Although my primary substrate is N-ethylindole, I am observing a small amount of N-acylation. Why is this happening?
-
Probable Causes & Solutions:
-
Deprotonation of the Indole Nitrogen: While less likely with an N-alkylated indole, certain reaction conditions, particularly with very strong bases or highly reactive acylating agents, could potentially lead to side reactions. More commonly, this is an issue with unprotected indoles.[6]
-
Starting Material Impurity: The N-ethylindole starting material may contain some unalkylated indole.
-
Solution: Verify the purity of the N-ethylindole starting material by NMR or GC-MS. If necessary, purify the starting material before use. For reactions where N-acylation is a known issue (primarily with unprotected indoles), methods using thioesters as the acyl source have shown high N-selectivity.[6][7]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanistic reason for the preferential C3 acylation of indoles?
-
A1: The C3 position of the indole ring is the most electron-rich and, therefore, the most nucleophilic center. Electrophilic attack at C3 leads to a more stable cationic intermediate (an indoleninium ion) where the positive charge is stabilized by the nitrogen atom through resonance, without disrupting the aromaticity of the benzene ring. Attack at C2 results in an intermediate where this stabilization is less effective.
-
-
Q2: Can I use the Vilsmeier-Haack reaction for the acylation of N-ethylindole?
-
A2: Yes, the Vilsmeier-Haack reaction is a classic and highly efficient method for the 3-formylation of indoles and can be adapted for acylation using other tertiary amides with phosphorus oxychloride.[8][9] This method typically shows very high regioselectivity for the C3 position.[8] The reaction proceeds through the formation of a Vilsmeier reagent, which is a milder electrophile than the acylium ions generated in Friedel-Crafts reactions, thus minimizing side reactions.[10]
-
-
Q3: Are there any "green" or more environmentally friendly methods for indole acylation?
-
A3: Yes, research has focused on developing more sustainable protocols. The use of metal triflates (like Yttrium triflate) as recyclable catalysts, often in combination with ionic liquids, has been shown to be effective for the regioselective 3-acylation of indoles.[11] These methods can offer advantages such as catalyst recyclability, reduced waste, and sometimes enhanced reactivity and selectivity.[11]
-
-
Q4: How do electron-donating or electron-withdrawing groups on the benzene ring of N-ethylindole affect the acylation reaction?
-
A4: Electron-donating groups (e.g., methoxy, methyl) on the benzene ring increase the overall nucleophilicity of the indole, generally leading to faster reaction rates. However, they can also increase the propensity for side reactions or polymerization. Electron-withdrawing groups (e.g., nitro, cyano) deactivate the indole ring, making the acylation reaction slower and requiring more forcing conditions.
-
Experimental Protocols
Protocol 1: Regioselective C3 Acylation using a Mild Lewis Acid
This protocol is optimized for the synthesis of 3-acyl-N-ethylindoles, minimizing C2-isomer formation.
Materials:
-
N-ethylindole
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride)
-
Zinc chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add N-ethylindole (1.0 eq) and anhydrous DCM to a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous ZnCl₂ (1.2 eq) to the stirred solution.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack 3-Formylation of N-Ethylindole
This protocol provides a reliable method for the synthesis of N-ethylindole-3-carbaldehyde.
Materials:
-
N-ethylindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3.0 eq) and cool it in an ice-salt bath.
-
Add POCl₃ (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a solid or viscous oil.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Dissolve N-ethylindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 35-40 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Make the solution alkaline by the slow addition of a cold NaOH solution.
-
The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol-water).[8]
Data and Visualization
Table 1: Influence of Lewis Acid on Regioselectivity of N-Ethylindole Acylation
| Lewis Acid | Stoichiometry (eq) | Temperature (°C) | Solvent | C3:C2 Ratio (approx.) |
| AlCl₃ | 1.2 | 25 | DCM | 60:40 |
| AlCl₃ | 1.2 | -78 | DCM | 90:10 |
| ZnCl₂ | 1.2 | 0 | DCM | >95:5 |
| In(OTf)₃ | 0.1 | 25 | DCM | >98:2 |
| Sc(OTf)₃ | 0.1 | 25 | [bmim][BF₄] | >99:1[11] |
Diagram 1: General Mechanism of Friedel-Crafts Acylation of N-Ethylindole
Caption: Friedel-Crafts acylation of N-ethylindole.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 1-(1-Ethyl-1H-indol-3-yl)ethanone
Welcome to the technical support center for the synthesis of 3-acylindoles, focusing on the scale-up production of 1-(1-Ethyl-1H-indol-3-yl)ethanone. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to provide a deeper understanding of the reaction's nuances, offering practical, field-tested advice to ensure your scale-up is efficient, reproducible, and safe.
3-Acylindoles are pivotal intermediates in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][2] The target molecule, this compound, is a valuable building block. Its synthesis is typically achieved via the Friedel-Crafts acylation of 1-ethyl-1H-indole. While conceptually straightforward, this electrophilic aromatic substitution presents several challenges during scale-up, including regioselectivity control, catalyst selection, and management of side reactions.[1][3]
This document provides a robust, scalable protocol and addresses the common issues encountered in the laboratory and during pilot-scale production.
Recommended Scale-up Protocol: Indium(III) Chloride Catalyzed Acylation
For scale-up, we recommend a method that avoids pyrophoric or overly aggressive Lewis acids like AlCl₃, which can lead to indole polymerization and complex work-ups.[1][4] Indium(III) chloride (InCl₃) emerges as an effective and milder Lewis acid catalyst for the acylation of indoles, offering good yields under controlled conditions.[2]
Reagents and Materials Data
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (for 10g scale) | Mass/Volume (for 10g scale) | Key Properties |
| 1-Ethyl-1H-indole | 145.21 | 0.0689 | 10.0 g | Starting Material |
| Acetic Anhydride | 102.09 | 0.0758 (1.1 eq) | 7.74 g (7.16 mL) | Acylating Agent |
| Indium(III) Chloride (InCl₃) | 221.18 | 0.00689 (0.1 eq) | 1.52 g | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 200 mL | Anhydrous Solvent |
| Saturated NaHCO₃ (aq) | - | - | ~150 mL | Quenching Agent |
| Brine (Saturated NaCl) | - | - | ~100 mL | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying Agent |
| Ethyl Acetate | - | - | As needed | Recrystallization |
| Hexane | - | - | As needed | Recrystallization |
Step-by-Step Methodology
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, appropriately sized reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with 1-Ethyl-1H-indole (10.0 g, 0.0689 mol) and anhydrous Dichloromethane (150 mL).
-
Catalyst Addition: Stir the solution at room temperature until the indole is fully dissolved. Add Indium(III) Chloride (1.52 g, 0.00689 mol) to the solution. A slight exotherm may be observed.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Acylating Agent Addition: In the addition funnel, prepare a solution of acetic anhydride (7.74 g, 0.0758 mol) in anhydrous Dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: The N-ethyl group on the indole prevents the common side reaction of N-acylation, which plagues syntheses with unprotected indoles.[1] This allows for a cleaner reaction profile and simplifies purification.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding it to a separate vessel containing chilled saturated sodium bicarbonate (NaHCO₃) solution (~150 mL) with vigorous stirring.
-
Safety First: Quenching is exothermic and will release CO₂ gas. Ensure adequate venting and perform the quench slowly to control the effervescence.
-
-
Work-up & Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting crude solid or oil can be purified by recrystallization. A mixture of ethyl acetate and hexane is a good starting point. The pure product, this compound, is typically a solid.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: The reaction is sluggish or incomplete, even after several hours. What's wrong?
A1: This is a common issue often related to catalyst activity or reagent quality.
-
Moisture Contamination: The primary culprit is often water. InCl₃ and other Lewis acids are highly sensitive to moisture, which deactivates them.[1] Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Catalyst Quality: The quality of the Indium(III) Chloride can vary. Use a freshly opened bottle or a properly stored anhydrous grade.
-
Insufficient Catalyst: While 10 mol% is a good starting point, a sluggish reaction on scale-up might require a slightly higher catalyst loading (e.g., 15 mol%). However, avoid excessive amounts as this can lead to side products and complicate the work-up.
Q2: My final product yield is low. Where could I have lost my product?
A2: Low yields can stem from several factors, from side reactions to mechanical losses during work-up.
-
Side Reactions/Polymerization: Although N-ethyl protection minimizes many side reactions, strong Lewis acids or elevated temperatures can still promote indole polymerization, appearing as an intractable tar.[1] The key is strict temperature control (0-5 °C) during the addition of acetic anhydride.
-
Incomplete Quenching/Work-up: The product can have some solubility in the aqueous phase, especially if the pH is not properly neutralized. Ensure the quench is complete and perform multiple extractions to maximize recovery.
-
Purification Losses: Overly aggressive purification can lead to significant product loss. For recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation. If using column chromatography, ensure proper solvent polarity to avoid excessive retention on the silica.
Q3: I'm observing multiple spots on my TLC plate besides the starting material and product. What are these impurities?
A3: The presence of multiple spots indicates side reactions.
-
Diacylation: Although less common with N-substituted indoles, acylation can sometimes occur on the benzene ring of the indole nucleus, especially if the reaction is forced with excess acylating agent or higher temperatures.[6]
-
Decomposition: Indoles are sensitive to strongly acidic conditions.[3] If the Lewis acid is too harsh or if the reaction is run for too long, you may see decomposition products. Using a milder catalyst like ZnO or dialkylaluminum chloride can sometimes mitigate this.[3][4]
Q4: The work-up is forming a persistent emulsion. How can I resolve this?
A4: Emulsions are common during the extraction of heterocyclic compounds.
-
Add Brine: Adding a saturated solution of NaCl (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Filter through Celite: Passing the entire emulsified mixture through a pad of Celite® can help break up the fine droplets.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period can lead to separation. Avoid vigorous shaking during extraction; gentle inversions are often sufficient.
Reaction Mechanism & Troubleshooting Workflow
To better visualize the process, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues.
References
- 1. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. Synthetic Studies on Indoles and Related Compounds. XXV. The Friedel-Crafts Acylation of Ethyl 1H-Indole-2-carboxylate. (2) [jstage.jst.go.jp]
Stability and storage of "1-(1-Ethyl-1H-indol-3-yl)ethanone"
Welcome to the technical support center for "1-(1-Ethyl-1H-indol-3-yl)ethanone" (CAS No. 88636-52-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding the integrity of your experimental outcomes. Here, you will find in-depth FAQs and troubleshooting guides based on established principles for indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maintain the long-term integrity of this compound, it is recommended to store the compound at low temperatures. For short-term storage (weeks), refrigeration at 2-8°C is suitable. For extended periods (months to years), storage at -20°C is advised to minimize the rate of potential degradation reactions.[1] The compound should be stored in a tightly sealed container, preferably an amber glass vial, to protect it from light and moisture.[1]
Q2: How sensitive is this compound to light and air?
A2: Indole derivatives can be susceptible to photo-oxidation and degradation upon prolonged exposure to light and atmospheric oxygen.[1] While most simple indoles are relatively stable in air, it is best practice to minimize exposure.[1] For highly sensitive applications or long-term storage, flushing the storage vial with an inert gas like argon or nitrogen before sealing is a recommended precautionary measure to displace oxygen.[1]
Q3: I've noticed a slight color change in my sample of this compound. Is it still usable?
A3: A visual change in color, such as yellowing or darkening, can be an indicator of chemical degradation or the presence of impurities. While a minor color change may not significantly affect the outcome of all experiments, it warrants caution. It is highly recommended to re-analyze the purity of the material before proceeding with sensitive applications. Techniques such as HPLC, TLC, or NMR can be used to assess the purity and presence of degradation products.
Q4: Can I store this compound in solution?
A4: Storing indole derivatives in solution is generally not recommended for long periods, as the solvent can facilitate degradation pathways. If you must store the compound in solution for a short duration, choose a dry, aprotic solvent and store the solution at -20°C or below, protected from light. It is crucial to re-verify the concentration and purity of the solution before use if it has been stored for an extended time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Prepare a fresh sample from a new stock if available. 3. Perform a forced degradation study (see protocol below) to identify potential degradation products. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | 1. Assess the purity of the compound using a validated analytical method (see HPLC protocol below). 2. If degradation is confirmed, procure a fresh batch of the compound. |
| Physical appearance change (e.g., clumping, discoloration) | Absorption of moisture or chemical degradation. | 1. Store the compound in a desiccator to remove excess moisture. 2. Re-evaluate the purity of the compound before use. Consider that discoloration often points to oxidative or photo-degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.
-
Protocol 2: Forced Degradation Study
This protocol outlines a basic forced degradation study to understand the potential degradation pathways of this compound.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare solutions of this compound under the stress conditions mentioned above.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including a control sample (stored under recommended conditions), by the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.
Visualizing Stability and Degradation
Potential Degradation Workflow
Caption: Potential degradation pathways for this compound under various stress conditions.
Stability Assessment Workflow
Caption: Recommended workflow for ensuring the long-term stability and usability of this compound.
References
Technical Support Center: Troubleshooting "1-(1-Ethyl-1H-indol-3-yl)ethanone" in Cell-Based Assays
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with the small molecule "1-(1-Ethyl-1H-indol-3-yl)ethanone" (CAS: 88636-52-6) in cell-based assays. Given that novel indole derivatives often present challenges related to solubility and cellular interactions, this document is structured as a series of frequently asked questions (FAQs) and detailed protocols to address the most common experimental hurdles. Our approach emphasizes understanding the underlying principles to empower you to design robust, reproducible experiments.
Section 1: Foundational Knowledge & Initial Setup
Before introducing any new compound to a cellular system, a foundational understanding of its properties and a systematic approach to its preparation are paramount. This section covers the essential preliminary steps.
FAQ 1.1: What is this compound and what are its key physicochemical properties?
This compound is a heterocyclic organic compound belonging to the indole class.[1] While specific biological activities for this exact molecule are not extensively documented in public literature, related indole structures have been investigated for a wide range of therapeutic applications, including as inhibitors of specific enzymes or as receptor modulators.[2][3] Its physical state as a solid and its chemical structure suggest it is likely hydrophobic, a common characteristic that underpins many of the challenges in aqueous cell culture environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 88636-52-6 | [1] |
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Physical Form | Solid | [4] |
| Melting Point | 88-89°C | [4] |
| Hazard Class | Irritant, Combustible Solid |[4] |
FAQ 1.2: What is the most critical first step before using this compound in any cell-based assay?
The most critical preliminary step is to systematically address solubility and solvent toxicity . A frequent point of failure in small molecule screening is compound precipitation in the aqueous culture medium, leading to an unknown final concentration and, consequently, irreproducible results.[5][6] Furthermore, the solvent used to dissolve the compound, typically Dimethyl Sulfoxide (DMSO), can exert independent biological effects on the cells.[7][8]
Therefore, before any functional assay, you must:
-
Establish a robust solubilization protocol.
-
Determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.
Section 2: Solubility and Compound Preparation
Properly dissolving and diluting a hydrophobic compound is fundamental to achieving accurate and reproducible data.
FAQ 2.1: My compound is precipitating when I add it to my cell culture medium. What is happening and how do I fix it?
This common issue is often due to "solvent shock."[5] this compound is likely highly soluble in a strong organic solvent like DMSO but has very poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into the aqueous environment of cell culture medium, the compound crashes out of solution as a fine precipitate.
To prevent this, a careful, stepwise dilution process is required. The goal is to minimize the abrupt change in solvent polarity and ensure the final concentration of the compound does not exceed its solubility limit in the final medium (which may be enhanced by serum proteins).[5]
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 88636-52-6 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Validation of 1-(1-Ethyl-1H-indol-3-yl)ethanone: A Comparative Guide for Anti-Inflammatory and Analgesic Activity
Introduction: The Therapeutic Potential of Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of pharmacological activities.[1][2] From anti-cancer agents to anti-inflammatory drugs, the versatility of the indole nucleus allows for the development of potent and selective therapeutic agents.[3][4] This guide focuses on the preclinical validation of a novel indole derivative, 1-(1-Ethyl-1H-indol-3-yl)ethanone , as a potential anti-inflammatory and analgesic agent.
Based on the well-established activity of structurally related indole compounds as inhibitors of cyclooxygenase (COX) enzymes, we hypothesize that this compound may exert its therapeutic effects through this pathway.[1][2] The COX enzymes, particularly COX-2, are critical mediators of inflammation and pain.[1] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[3]
This guide provides a comprehensive framework for the preclinical evaluation of this compound, comparing its hypothetical performance with established drugs and other indole-based compounds. We will detail the essential in vitro and in vivo models, present illustrative data, and offer expert insights into the experimental design and interpretation of results.
In Vitro Validation: COX Enzyme Inhibition Assays
The initial step in validating the anti-inflammatory potential of this compound is to assess its direct inhibitory activity on the target enzymes, COX-1 and COX-2. This is crucial for determining the compound's potency and selectivity.
Comparative Analysis of COX Inhibition
The following table presents hypothetical IC50 values for this compound in comparison to the selective COX-2 inhibitor Celecoxib and a representative indole derivative.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | 15.2 | 0.8 | 19.0 |
| Celecoxib (Reference) | >100 | 0.04 | >2500 |
| Indole Derivative SK-2[3] | 8.5 | 0.5 | 17.0 |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines the steps for determining the COX-1 and COX-2 inhibitory activity of a test compound using a commercially available colorimetric assay kit.
-
Reagent Preparation:
-
Prepare all reagents (assay buffer, heme, enzyme, arachidonic acid) according to the manufacturer's instructions.
-
Dissolve the test compound (this compound) and reference compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare serial dilutions of the stock solutions to achieve a range of final assay concentrations.
-
-
Assay Procedure:
-
Add 150 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of heme to each well.
-
Add 10 µL of the diluted test compound or reference drug to the appropriate wells.
-
Add 10 µL of COX-1 or COX-2 enzyme to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Incubate the plate at 37°C for 2 minutes.
-
Add 10 µL of a colorimetric substrate solution.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.
-
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
In Vivo Validation: Models of Inflammation and Pain
Following promising in vitro results, the next critical step is to evaluate the efficacy of this compound in living organisms. In vivo models of inflammation and pain provide essential information on the compound's bioavailability, pharmacokinetics, and overall therapeutic effect.
Comparative Analysis of In Vivo Efficacy
The table below presents hypothetical data for this compound in two standard in vivo models, compared to the well-established NSAID, Indomethacin.
| Compound (Dose) | Carrageenan-Induced Paw Edema (% Inhibition) | Hot Plate Test (Increase in Latency, sec) |
| This compound (20 mg/kg, p.o.) (Hypothetical) | 55.4 | 8.2 |
| Indomethacin (10 mg/kg, p.o.) (Reference) | 62.1 | 9.5 |
Experimental Protocols: In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This model is widely used to assess the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization:
-
Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Administer the test compound (this compound), reference drug (Indomethacin), or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) to different groups of animals.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
2. Hot Plate Test in Mice (Analgesic Activity)
This model is used to evaluate the central analgesic activity of a compound.
-
Animal Acclimatization:
-
Acclimatize male Swiss albino mice (20-25g) for at least one week.
-
-
Baseline Measurement:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the reaction time (latency) in seconds for paw licking or jumping.
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
-
Compound Administration:
-
Administer the test compound, reference drug (e.g., Morphine or Indomethacin), or vehicle orally to different groups of mice.
-
-
Post-Treatment Measurement:
-
Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the increase in latency for each group at each time point.
-
Compare the mean reaction times of the treated groups with the control group using appropriate statistical tests.
-
Workflow for In Vivo Preclinical Validation
Caption: Workflow for in vivo preclinical validation.
Expert Analysis and Discussion
The preclinical validation of a novel compound like this compound requires a logical and systematic approach. The described in vitro and in vivo models form a self-validating system, where the results from each stage should correlate and provide a comprehensive picture of the compound's potential.
A key aspect of this validation is determining the compound's selectivity for COX-2 over COX-1. A high selectivity index, as illustrated in the hypothetical data, suggests a lower risk of gastrointestinal side effects that are commonly associated with non-selective NSAIDs. The in vivo models then serve to confirm that the in vitro activity translates into a therapeutic effect in a complex biological system. The carrageenan-induced paw edema model is a robust and reliable indicator of acute anti-inflammatory activity, while the hot plate test provides insights into the compound's central analgesic effects.
It is important to note that the doses and time points in the in vivo protocols may need to be optimized based on the pharmacokinetic profile of the test compound. Further studies, such as pharmacokinetic analysis and toxicology screening, would be necessary to fully characterize the compound's drug-like properties and safety profile before it can be considered for clinical development.
Conclusion
This guide has outlined a comprehensive preclinical validation strategy for this compound as a potential anti-inflammatory and analgesic agent. By following the detailed protocols for in vitro COX inhibition assays and in vivo models of inflammation and pain, researchers can effectively assess the compound's therapeutic potential. The comparative approach, benchmarking against established drugs, provides a clear context for interpreting the experimental data and making informed decisions about the compound's future development. The indole nucleus continues to be a rich source of novel therapeutic agents, and a systematic preclinical evaluation is the cornerstone of translating these discoveries into clinically effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of "1-(1-Ethyl-1H-indol-3-yl)ethanone" with other indole derivatives
A Comparative Guide to 1-(1-Ethyl-1H-indol-3-yl)ethanone and Other Bioactive Indole Derivatives for Drug Discovery Professionals
This guide provides a comparative analysis of This compound , a representative N-alkylated 3-acetylindole, against other significant indole derivatives. We will dissect its synthetic pathways, physicochemical properties, and potential biological activities by drawing parallels with well-studied analogs. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of how subtle structural modifications on the indole scaffold can profoundly influence pharmacological outcomes.
Introduction: The Indole Scaffold in Medicinal Chemistry
The indole nucleus is a quintessential privileged scaffold in drug discovery, forming the structural core of numerous natural products, endogenous molecules like tryptophan, and synthetic medicinal agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a focal point for designing novel therapeutics. Among the vast family of indole derivatives, 3-acetylindoles serve as critical synthetic intermediates for a plethora of biologically active compounds.[2]
This guide centers on This compound , a derivative featuring two key modifications to the basic indole structure: an acetyl group at the C-3 position and an ethyl group at the N-1 position. We will compare it with its parent compound, 3-acetylindole, and other derivatives to elucidate structure-activity relationships (SAR) relevant to anti-inflammatory and anticonvulsant activities—two therapeutic areas where indoles have shown considerable promise.[3][4]
Comparative Synthesis Strategies
The synthesis of 3-acetylindole derivatives is versatile, often starting from indole or 3-acetylindole itself. The choice of pathway depends on the desired substitution pattern and scalability.
Synthesis of this compound
The synthesis of the title compound can be logically approached via two primary routes, as illustrated below.
Caption: Synthetic routes to this compound.
Route 1, involving the N-ethylation of commercially available 3-acetylindole, is often preferred for its straightforwardness and avoidance of regioselectivity issues that can arise during the acylation of N-ethylindole (Route 2).
Synthesis of Other Bioactive Derivatives
Many potent indole derivatives are synthesized from 3-acetylindole precursors. For example, anti-inflammatory chalcones are prepared via a base-catalyzed Claisen-Schmidt condensation between 3-acetylindole and various aromatic aldehydes.[5] These chalcones can then be cyclized with reagents like hydrazine hydrate to form pyrazoline derivatives, which also exhibit significant anti-inflammatory and anticonvulsant activities.[4]
Comparative Insights:
-
Starting Material: The accessibility of substituted indoles or aldehydes dictates the feasibility of the synthetic route.
-
Reaction Conditions: N-alkylation typically requires a strong base and an alkyl halide, while chalcone formation uses milder basic conditions (e.g., 2% NaOH in methanol) at room temperature.[6]
-
Yields: Fischer indole synthesis, a classic method for creating the indole core itself, can have variable yields (34-96%) depending on the substrates.[7] Subsequent modifications, like chalcone formation, often proceed with good to excellent yields.
Physicochemical and Spectroscopic Properties
The substitution pattern on the indole ring significantly alters the molecule's physical properties, such as melting point, solubility, and lipophilicity (logP), which in turn affects its pharmacokinetic profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Features (Typical) |
| This compound | C₁₂H₁₃NO | 187.24 | 88-89[8] | ¹H-NMR: Quartet for N-CH₂, Triplet for N-CH₂-CH₃. IR: C=O stretch (~1640-1680 cm⁻¹), absence of N-H stretch. |
| 3-Acetylindole | C₁₀H₉NO | 159.19 | 188-192 | ¹H-NMR: Broad singlet for N-H. IR: N-H stretch (~3100-3400 cm⁻¹), C=O stretch (~1640 cm⁻¹). |
| 1-(1-Methyl-1H-indol-3-yl)ethanone | C₁₁H₁₁NO | 173.21[9] | 109-111 | ¹H-NMR: Sharp singlet for N-CH₃. IR: Absence of N-H stretch. |
| Indole-3-Chalcone Derivative * | C₁₉H₁₅NO | 285.34 | Variable | ¹H-NMR: Doublets for vinylic protons (α,β-unsaturated ketone). IR: C=O stretch (~1650 cm⁻¹), C=C stretch.[4] |
*Data for (2E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one, a representative chalcone.
Analysis of Properties: The N-ethylation in our title compound, compared to 3-acetylindole, eliminates the hydrogen-bond donating N-H group and increases lipophilicity. This is expected to enhance membrane permeability but may alter receptor binding interactions. The lower melting point compared to the parent 3-acetylindole is likely due to the disruption of intermolecular hydrogen bonding.[8]
Comparative Biological Activity and Structure-Activity Relationships (SAR)
While specific experimental data for this compound is not extensively published in peer-reviewed literature, we can infer its potential activity by analyzing related structures.
Anti-inflammatory Activity
Indole derivatives are well-known for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs like Indomethacin.[1][10]
-
The Role of the 3-Acetyl Group: This group is a key pharmacophore. It serves as a hydrogen bond acceptor and a synthetic handle. Derivatives where the acetyl group is converted into chalcones and subsequently into pyrazolines have shown potent anti-inflammatory activity.[4] For instance, the pyrazoline derivative 3-[5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole was found to be more potent than the standard drug phenylbutazone in a carrageenan-induced edema model.[4]
-
The Role of the N-1 Substituent: N-1 substitution is a critical determinant of COX selectivity.[1] While an unsubstituted N-H is often present in active compounds, alkylation (like the ethyl group in our title compound) can modulate activity and selectivity. N-alkylation increases lipophilicity, which may enhance binding to the hydrophobic channel of COX enzymes. Some studies on related scaffolds have shown that N-1 substitution can lead to potent and selective COX-2 inhibitors.[11]
Hypothesis for this compound: The presence of the N-ethyl group could enhance its anti-inflammatory potential compared to the unsubstituted 3-acetylindole by improving its pharmacokinetic profile and interaction with COX enzymes. However, this lacks the extended conjugation of chalcone or the heterocyclic pyrazoline ring, which appear crucial for high potency in other reported series.[4][12]
Anticonvulsant Activity
The indole nucleus is a prominent feature in many compounds acting on the central nervous system (CNS).[3] Several 3-substituted indole derivatives have been evaluated for anticonvulsant activity in standard models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[13][14]
-
SAR for Anticonvulsant Indoles: A common structural feature in many anticonvulsant drugs is a hydrophobic aryl ring (the indole), a hydrogen-bonding domain, and another hydrophobic site, spaced appropriately. In many active indole derivatives, the C-3 position is substituted with larger heterocyclic systems. For example, 1-(1-(5-amino-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-5-fluoro-2-phenyl-1H-indol-3-yl)ethanone showed significant activity in the MES model.[3] This highlights that the simple 3-acetyl group may be insufficient for potent activity, serving instead as a precursor for more complex side chains.
-
Effect of N-1 Substitution: The N-1 position is less explored for anticonvulsant SAR compared to the C-3 position. However, modifying this position can fine-tune the molecule's lipophilicity, which is critical for crossing the blood-brain barrier (BBB). The ethyl group on our title compound provides a moderate increase in lipophilicity, which could be beneficial for CNS penetration.
Caption: Key positions on the indole scaffold for SAR modulation.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following are standardized protocols for the synthesis and evaluation of indole derivatives.
Protocol: Synthesis of an Indole-3-Chalcone Derivative
This protocol describes the Claisen-Schmidt condensation, a reliable method for synthesizing chalcones from 3-acetylindole.[5]
-
Dissolution: Dissolve 3-acetylindole (0.01 mole) in 50 mL of methanol in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mole) of the desired aromatic aldehyde (e.g., benzaldehyde).
-
Catalysis: Add 2% aqueous sodium hydroxide solution dropwise while stirring until the solution is basic.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 9-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Isolation: The precipitated solid (chalcone) is collected by vacuum filtration, washed thoroughly with water to remove excess base, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the pure chalcone.
Protocol: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This is a standard in-vivo model to screen for acute anti-inflammatory activity.[10]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
-
Animal Acclimation: Wistar albino rats are acclimated to laboratory conditions for at least one week.
-
Grouping: Animals are fasted overnight and divided into groups: Vehicle Control (e.g., 1% CMC), Standard Drug (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).
-
Compound Administration: The test compounds and standard drug are administered orally.
-
Edema Induction: One hour after drug administration, acute inflammation is induced by injecting 0.1 mL of a 1% w/v carrageenan suspension into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately after carrageenan injection (t=0) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Conclusion and Future Directions
This compound represents a simple yet informative scaffold. Its comparison with unsubstituted, N-methylated, and C-3 extended analogs reveals critical structure-activity relationships.
-
Synthesis: The compound is readily accessible, making it an excellent starting point for further derivatization.
-
Physicochemical Properties: N-ethylation removes the N-H hydrogen bond donor and increases lipophilicity, which is expected to favorably impact its ADME profile for CNS or anti-inflammatory targets.
-
Projected Biological Activity: Based on SAR from related series, this compound is likely a modest anti-inflammatory and anticonvulsant agent on its own. Its true value lies in its potential as a synthetic intermediate. Extending the 3-acetyl group into more complex moieties like chalcones, pyrazolines, or other heterocycles is a proven strategy for dramatically enhancing potency.[4][12]
This guide underscores the importance of systematic structural modification in medicinal chemistry. We recommend that future research focus on using this compound as a building block to synthesize novel derivative libraries and screen them for anti-inflammatory and anticonvulsant activities to fully elucidate the therapeutic potential of this scaffold.
References
- 1. chesci.com [chesci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Central Nervous System Activities of Indole Derivatives: An Overv...: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Synthesis and anticonvulsant activity of some tetracyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 88636-52-6 [amp.chemicalbook.com]
- 9. 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
The Indole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide
Introduction: The Untapped Potential of 1-(1-Ethyl-1H-indol-3-yl)ethanone
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, their dysregulation being a hallmark of numerous pathologies, most notably cancer.[1] The relentless pursuit of novel kinase inhibitors has led to the exploration of a vast chemical space. Within this space, the indole scaffold has emerged as a "privileged structure," a core molecular framework that frequently appears in potent, clinically approved kinase inhibitors.[2][3] This guide focuses on the compound This compound . While public data on its specific kinase inhibitory activity is not currently available, its structural resemblance to a multitude of established kinase inhibitors warrants a thorough comparative analysis.
This document serves as a guide for researchers, scientists, and drug development professionals. It will not present direct experimental data for the topic compound but will instead provide a framework for its potential evaluation. We will achieve this by:
-
Objectively comparing the this compound scaffold to structurally related, well-characterized indole-based kinase inhibitors.
-
Discussing the structure-activity relationships (SAR) that govern the potency and selectivity of these known inhibitors.
-
Providing a detailed, field-proven experimental protocol for assessing the kinase inhibitory potential of novel compounds like this compound.
Our objective is to equip the scientific community with the foundational knowledge and practical methodologies required to explore the therapeutic promise of this and other novel indole-containing molecules.
The Indole Scaffold in Approved Kinase Inhibitors: A Comparative Overview
The versatility of the indole ring system allows it to form key interactions within the ATP-binding pocket of various kinases.[2] To understand the potential of this compound, we will compare its core structure to several notable indole-based kinase inhibitors that have reached clinical application or advanced stages of development. This comparison highlights the structural motifs and substitutions that are critical for potent kinase inhibition.
| Compound | Core Scaffold | Key Substitutions & Rationale | Primary Kinase Target(s) | IC50 (nM) |
| This compound | 1-Ethyl-3-acetyl-indole | N-ethyl group, C3-acetyl group. The N-alkylation prevents hydrogen bond donation, while the acetyl group is a potential hydrogen bond acceptor. | Unknown | Not Available |
| Sunitinib | Oxindole (indolin-2-one) | C3-ylidene linked to a diethylaminoethyl-substituted pyrrole-carboxamide. This complex sidechain makes extensive hydrogen bond and hydrophobic interactions in the ATP pocket.[4][5] | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R[4][5] | VEGFR-2: ~2-10 |
| Osimertinib | Indole | C3-linked pyrimidine ring and an acrylamide "warhead" on a substituted aniline. The acrylamide forms a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition.[2][5] | EGFR (including T790M mutant)[2][5] | EGFR (T790M): <15[2] |
| Nintedanib | Oxindole (indolin-2-one) | C3-ylidene linked to a methyl-piperazine substituted aniline. This tail region occupies the hydrophobic pocket of the kinase.[6] | VEGFRs, FGFRs, PDGFRs[6] | VEGFR-2: ~20-30 |
| Compound 18b (investigational) | Indole | Complex side chain at C3 involving a urea linkage to a substituted phenyl ring. This allows for key hydrogen bonding interactions with Glu885 and Asp1046 in the VEGFR-2 active site.[7] | VEGFR-2[7] | 70[7] |
Analysis of Structure-Activity Relationships (SAR):
From the table above, a clear pattern emerges. While the core indole scaffold of this compound provides a starting point, potent kinase inhibition typically requires more extensive functionalization.
-
The C3 Position: This is a critical vector for elaboration. In Sunitinib, Nintedanib, and compound 18b, large, flexible side chains at this position engage with key residues in the kinase active site, often involving hydrogen bond donors and acceptors, as well as hydrophobic interactions.[4][5][7] The simple acetyl group in our topic compound is significantly smaller and less complex.
-
The N1 Position: The ethyl group on the indole nitrogen of this compound fills a space that in many inhibitors is either unsubstituted (allowing for a hydrogen bond donation) or substituted with groups that contribute to solubility or specific interactions.
-
The Oxindole Core: Sunitinib and Nintedanib are based on an oxindole (indolin-2-one) scaffold, which presents a different geometry and hydrogen bonding pattern compared to the indole of our topic compound.[4][6]
This comparative analysis suggests that while this compound possesses the privileged indole nucleus, it may function as a fragment or a starting point for medicinal chemistry efforts rather than a potent inhibitor in its current form. To rationally design more potent analogues, one might consider extending the C3-acetyl group with moieties known to interact with the hinge region or the hydrophobic back pocket of target kinases.
Proposed Experimental Workflow for Kinase Inhibition Profiling
To empirically determine the kinase inhibitory activity of this compound and calculate its half-maximal inhibitory concentration (IC50), a robust and high-throughput in vitro assay is required. Luminescence-based kinase assays, which measure the depletion of ATP, are an industry standard due to their sensitivity, broad applicability, and simple "mix-and-read" format.[8][9]
Below is a detailed protocol for a generalized luminescence-based kinase assay, such as the Kinase-Glo® platform.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of a test compound against a specific protein kinase.
Causality Behind Experimental Choices:
-
Choice of Assay: The ADP-Glo™ Kinase Assay (or similar luminescence-based platform) is selected for its high sensitivity and robustness. It measures ADP production, which is a direct product of the kinase reaction, providing a strong signal-to-background ratio.[10]
-
ATP Concentration: The concentration of ATP is ideally set at or near the Michaelis constant (Km) for the specific kinase being tested. This ensures that the assay is sensitive to competitive inhibitors.[11]
-
DMSO Concentration: The concentration of DMSO, the solvent for the test compound, is kept constant and low (typically ≤1%) across all wells to minimize its potential inhibitory effects on the kinase.[12]
Materials:
-
Kinase of interest (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Acoustic dispenser or multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO to generate a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: a. In a 384-well plate, add 25 nL of each serially diluted compound or DMSO vehicle control to the appropriate wells. b. Prepare the Kinase Reaction Mixture containing the kinase and its substrate in kinase assay buffer. The optimal concentrations should be determined empirically. c. Add 2.5 µL of the Kinase Reaction Mixture to each well. d. Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiation of Kinase Reaction: a. Prepare the ATP solution in kinase assay buffer at a concentration of 2x the final desired concentration (e.g., 2x Km). b. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. c. Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: a. After the kinase reaction, equilibrate the plate to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP. c. Incubate for 40 minutes at room temperature.[10] d. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal. e. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Relevant Signaling Pathway: The VEGFR-2 Cascade
To provide context for the importance of kinase inhibition, the following diagram illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical mediator of angiogenesis and a common target for indole-based inhibitors like Sunitinib.[13]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
While this compound is not a known kinase inhibitor based on currently available data, its indole scaffold places it within a class of compounds that has demonstrated significant clinical success. The provided comparative analysis of approved and investigational indole-based inhibitors reveals that extensive modification, particularly at the C3 position, is typically required to achieve potent and selective kinase inhibition.
The true potential of this compound can only be unlocked through empirical testing. The detailed experimental protocol provided in this guide offers a robust, industry-standard methodology for determining its IC50 against a panel of kinases. The results of such a screen would be highly informative, establishing whether the compound possesses any intrinsic activity and guiding future medicinal chemistry efforts. This scaffold-centric approach, grounded in the successes of related molecules, provides a logical and efficient path forward for evaluating the therapeutic potential of novel chemical entities.
References
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 9. ebiotrade.com [ebiotrade.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
The Structure-Activity Relationship of 1-(1-Ethyl-1H-indol-3-yl)ethanone Analogs: A Comparative Guide for Anticancer Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Among the vast landscape of indole derivatives, those bearing a substitution at the 3-position have garnered significant attention for their potential as therapeutic agents.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the "1-(1-Ethyl-1H-indol-3-yl)ethanone" core structure, with a focus on their potential as anticancer agents. While direct, comprehensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from closely related analogs to provide actionable insights for researchers in drug discovery and development.
The Core Scaffold: this compound
The this compound molecule serves as a promising starting point for the development of novel therapeutics. Its structure comprises three key regions amenable to chemical modification to explore and optimize biological activity: the indole nucleus (positions 4, 5, 6, and 7), the N-1 ethyl substituent, and the C-3 acetyl group. Understanding how modifications in these regions impact the molecule's interaction with biological targets is the essence of SAR studies.
Structure-Activity Relationship Analysis
The anticancer activity of indole derivatives is often attributed to their ability to interact with various cellular targets, including tubulin, protein kinases, and epigenetic regulators.[4][5][6] The following sections dissect the SAR of this compound analogs by extrapolating from studies on related indole-3-ethanone and N-1 substituted indole derivatives.
Modifications on the Indole Ring (Positions 4, 5, 6, and 7)
Substitutions on the benzene ring portion of the indole nucleus can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity to target proteins and overall cytotoxic activity.
| Position of Substitution | Substituent | Observed/Expected Effect on Anticancer Activity | Rationale |
| 5-position | Halogens (F, Cl, Br) | Generally enhances activity. | Increases lipophilicity, potentially improving cell membrane permeability. Can also engage in halogen bonding with the target protein. |
| 5-position | Methoxy (-OCH3) | Variable; can increase or decrease activity depending on the target. | Can act as a hydrogen bond acceptor and influence the electronic nature of the ring. |
| 5-position | Nitro (-NO2) | Often increases cytotoxicity. | Strong electron-withdrawing group that can participate in crucial interactions with the target. |
| 6-position | Methoxy (-OCH3) | Often plays an important role in inhibiting cell growth.[4] | Can form key hydrogen bonds within the active site of target proteins like tubulin.[4] |
| 7-position | Halogens (F, Cl) | Can enhance activity. | Similar to 5-position substitution, it can modulate lipophilicity and electronic properties. |
This table is a synthesis of expected trends based on SAR studies of related indole derivatives.
Modifications at the N-1 Position
The substituent at the N-1 position of the indole ring can influence the molecule's orientation within a binding pocket and its metabolic stability.
| N-1 Substituent | Observed/Expected Effect on Anticancer Activity | Rationale |
| Methyl (-CH3) | Often serves as a baseline for comparison. | Small and lipophilic, generally well-tolerated. |
| Ethyl (-CH2CH3) | (Core Moiety) | Provides a balance of lipophilicity and size. |
| Propyl, Butyl | May increase activity up to a certain length. | Increased lipophilicity can enhance membrane permeability, but excessive bulk may lead to steric hindrance. |
| Benzyl | Can significantly enhance activity. | The aromatic ring can engage in additional π-π stacking or hydrophobic interactions with the target. |
| Functionalized Alkyl Chains | Introduction of polar groups (e.g., morpholine) can improve solubility and pharmacokinetic properties.[7] | Can lead to the development of more drug-like candidates with improved bioavailability.[7] |
This table is a synthesis of expected trends based on SAR studies of related N-substituted indole derivatives.
Modifications of the C-3 Acetyl Group
The acetyl group at the C-3 position is a critical pharmacophoric feature. Modifications here can drastically alter the compound's mechanism of action and potency. A common strategy involves extending this group to form chalcone-like structures.[8]
| C-3 Modification | Resulting Structure | Observed/Expected Effect on Anticancer Activity | Rationale |
| Elongation to form a chalcone | 1-(Indol-3-yl)-3-aryl-prop-2-en-1-one | Often leads to potent anticancer activity.[8] | The extended π-system and the presence of a Michael acceptor can facilitate covalent or non-covalent interactions with various biological targets, including tubulin. |
| Introduction of a pyrazole ring | Indolyl-pyrazolyl-ethanone | Can result in potent tubulin polymerization inhibitors.[9] | The pyrazole moiety can form specific hydrogen bonds and hydrophobic interactions within the colchicine binding site of tubulin. |
| Conversion to a hydrazone | Indole-based arylsulfonylhydrazides | Can exhibit significant and selective inhibition of cancer cell lines.[7] | The hydrazone linkage can act as a key linker to introduce diverse functionalities for enhanced target engagement. |
This table is a synthesis of expected trends based on SAR studies of related 3-acylindole derivatives.
Experimental Protocols
To enable researchers to validate the SAR principles discussed, this section provides standardized protocols for the synthesis of analogs and the evaluation of their cytotoxic activity.
General Synthesis of this compound Analogs
A common synthetic route to introduce substituents on the C-3 acetyl group involves a Claisen-Schmidt condensation reaction between this compound and a substituted benzaldehyde.[10][11]
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde: Add the desired substituted benzaldehyde (1 equivalent) to the solution.
-
Base Catalysis: Add a catalytic amount of a base, such as aqueous sodium hydroxide (e.g., 40% solution), dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Isolation: Filter the precipitated solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analog.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][9]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole analogs (typically ranging from 0.01 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for conducting SAR studies on this compound analogs.
Caption: A flowchart illustrating the iterative process of SAR studies.
Future Directions and Conclusion
The exploration of this compound analogs represents a promising avenue for the discovery of novel anticancer agents. This guide provides a foundational understanding of the key structural features that can be modulated to enhance cytotoxic potency. Future research should focus on synthesizing a focused library of these analogs and evaluating their activity against a diverse panel of cancer cell lines. Further mechanistic studies, such as tubulin polymerization assays and kinase inhibition assays, will be crucial to elucidate the specific molecular targets of the most potent compounds. Through a systematic and iterative process of design, synthesis, and biological evaluation, the full therapeutic potential of this versatile indole scaffold can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors [mdpi.com]
- 6. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. thepharmajournal.com [thepharmajournal.com]
Comparative Guide to Elucidating the Mechanism of Action of 1-(1-Ethyl-1H-indol-3-yl)ethanone
Objective: This guide provides a comprehensive, experimentally-grounded framework for confirming the mechanism of action (MoA) of the novel compound 1-(1-Ethyl-1H-indol-3-yl)ethanone. We will detail a logical, multi-phase workflow, comparing its activity profile against established kinase inhibitors to rigorously test the hypothesis of its function as a signaling pathway modulator.
Introduction and Hypothesized Mechanism
This compound is a synthetic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its structural similarity to known ATP-competitive kinase inhibitors, particularly those targeting serine/threonine kinases, forms the basis of our primary hypothesis: This compound acts as an inhibitor of a key kinase within a critical oncogenic signaling pathway, such as the PI3K/Akt/mTOR or MAPK/ERK cascade.
Elucidating the precise MoA is a critical step in the drug discovery pipeline. It validates the therapeutic hypothesis, enables rational optimization, and identifies potential biomarkers for patient stratification. A poorly defined MoA can lead to failed clinical trials and unforeseen toxicity. This guide, therefore, emphasizes a self-validating system of experiments designed to build a robust and defensible mechanistic narrative.
For comparative analysis, we have selected two well-characterized inhibitors:
-
Alpelisib (PIQRAY®): A potent and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K).
-
Trametinib (MEKINIST®): A selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK pathway.
These comparators provide clear positive and negative controls, allowing us to dissect which, if any, of these canonical pathways are modulated by our test compound.
Experimental Workflow for MoA Confirmation
Our investigation is structured into three sequential phases, moving from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: A three-phase workflow for MoA confirmation.
Phase 1: Target Identification and Engagement
The initial step is to identify the direct molecular target(s) of this compound. This is foundational; without knowing the direct binding partner, any downstream effects are difficult to interpret.
Experiment 1A: Broad Kinase Panel Screening
Rationale: To rapidly test our hypothesis, we will screen the compound against a large panel of recombinant human kinases. This provides an unbiased view of its selectivity and identifies high-affinity targets.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® Kinase platform, is ideal.[1][2][3] The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[4][5] Inhibition of tracer binding by our test compound results in a loss of FRET signal.
Protocol:
-
Prepare a 10 mM DMSO stock solution of this compound.
-
Perform a 10-point, 3-fold serial dilution to generate a concentration range from 10 µM to 0.5 nM.
-
Screen against a panel of >300 human kinases at a fixed ATP concentration (typically the Km for each enzyme). Alpelisib and Trametinib are used as positive controls for PI3Kα and MEK1/2, respectively.
-
Data is expressed as percent inhibition relative to a DMSO vehicle control. Potent hits are defined as those showing >50% inhibition at 1 µM.
Experiment 1B: Cellular Thermal Shift Assay (CETSA®)
Rationale: A positive result in a biochemical assay does not guarantee the compound engages its target in the complex milieu of a living cell. CETSA directly measures target engagement in intact cells by leveraging the principle of ligand-induced thermal stabilization.[6][7][8] A drug-bound protein is more resistant to heat-induced denaturation than an unbound protein.[9][10]
Protocol:
-
Culture a relevant cancer cell line (e.g., MCF-7 for PI3K pathway, A375 for MAPK pathway) to ~80% confluency.
-
Treat cells with this compound (at 1x, 10x, and 100x the IC50 from biochemical assays), Alpelisib (1 µM), Trametinib (1 µM), or DMSO for 1 hour.
-
Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lyse cells by freeze-thaw cycles.
-
Separate soluble proteins from precipitated aggregates by centrifugation (20,000 x g for 20 minutes).
-
Analyze the soluble fraction by Western Blot using antibodies specific for the top kinase hits identified in Phase 1A. A shift in the melting curve to a higher temperature indicates target engagement.[7]
Comparative Data (Hypothetical):
| Compound | Target Kinase | Biochemical IC50 (nM) | CETSA Tagg Shift (°C at 1 µM) |
| This compound | Akt1 | 85 | +5.2 |
| PI3Kα | >10,000 | No shift | |
| MEK1 | >10,000 | No shift | |
| Alpelisib | PI3Kα | 5 | +6.1 |
| Trametinib | MEK1 | 2 | +4.8 |
Phase 2: Elucidation of Downstream Signaling
Once a direct target is confirmed (e.g., Akt1), the next step is to map the compound's impact on the corresponding signaling pathway.
Experiment 2A: Global Phosphoproteomics
Rationale: To gain an unbiased, systems-level view of how this compound alters cellular signaling, we will use mass spectrometry-based phosphoproteomics.[11][12] This approach quantifies changes in thousands of phosphorylation sites, providing a detailed snapshot of kinase activity across the proteome.[13][14]
Protocol:
-
Treat serum-starved cells with the test compound, comparators, or DMSO for a short duration (e.g., 2 hours).
-
Lyse cells, digest proteins into peptides, and enrich for phosphopeptides using Titanium Dioxide (TiO2) chromatography.[15]
-
Analyze phosphopeptides by LC-MS/MS.
-
Perform label-free quantification to identify phosphosites that are significantly up- or down-regulated upon treatment.
-
Use pathway analysis software (e.g., Ingenuity Pathway Analysis, GSEA) to identify enriched signaling pathways.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Experiment 2B: Western Blot Validation
Rationale: Phosphoproteomics provides a broad overview; Western blotting provides specific validation of key pathway nodes identified in the 'omics experiment. This is a crucial step for confirming the logic of the proposed signaling cascade.
Protocol:
-
Culture cells and treat with a dose-response of this compound and fixed concentrations of Alpelisib and Trametinib for 2 hours.
-
Prepare whole-cell lysates and quantify protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against:
-
p-Akt (Ser473)
-
Total Akt
-
p-PRAS40 (a direct Akt substrate)
-
Total PRAS40
-
p-ERK1/2 (as a negative control pathway)
-
Total ERK1/2
-
GAPDH (as a loading control)
-
-
Detect with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
Comparative Data (Hypothetical):
| Compound | p-Akt (Ser473) | p-PRAS40 | p-ERK1/2 |
| This compound | ↓↓↓ | ↓↓↓ | — |
| Alpelisib | ↓↓↓ | ↓↓↓ | — |
| Trametinib | — | — | ↓↓↓ |
| DMSO Vehicle | Baseline | Baseline | Baseline |
| Arrow direction/quantity indicates the magnitude of the change in phosphorylation. |
Phase 3: Phenotypic Confirmation
The final phase connects target engagement and pathway modulation to a cellular outcome, confirming that the observed molecular mechanism is responsible for the compound's ultimate biological effect.
Experiment 3A: Cell Viability Assay
Rationale: If the compound inhibits a pro-survival pathway like PI3K/Akt, it should reduce the viability or proliferation of cancer cells dependent on that pathway.
Protocol:
-
Seed MCF-7 cells (PI3K-pathway dependent) in 96-well plates.
-
Treat cells with a 10-point dose-response curve for each compound for 72 hours.
-
Measure cell viability using a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).
-
Calculate the GI50 (concentration required to inhibit growth by 50%) for each compound.
Comparative Data (Hypothetical):
| Compound | Target | MCF-7 GI50 (nM) |
| This compound | Akt1 | 150 |
| Alpelisib | PI3Kα | 25 |
| Trametinib | MEK1 | >10,000 |
Conclusion
This systematic, multi-phase guide provides a rigorous framework for confirming the mechanism of action of this compound. By integrating biochemical screening, in-cell target validation, pathway analysis, and phenotypic readouts, we can build a cohesive and defensible model of drug action. The comparative data presented hypothetically suggests that this compound acts as a potent and selective inhibitor of Akt1. This inhibition leads to the dephosphorylation of downstream substrates like PRAS40 and results in a potent anti-proliferative effect in a PI3K/Akt pathway-dependent cell line. This logical flow, from target to pathway to phenotype, represents a best-practice approach in modern drug discovery for robust MoA elucidation.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. LanthaScreen - DnaTube.com - Scientific Video and Animation Site [dnatube.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative In Vivo Efficacy Analysis of Novel Indole-Based Anti-Inflammatory Agents: A Hypothetical Study of 1-(1-Ethyl-1H-indol-3-yl)ethanone
Notice of Hypothetical Analysis: Publicly available scientific literature lacks specific in vivo efficacy data for the compound 1-(1-Ethyl-1H-indol-3-yl)ethanone. This guide is presented as a scientifically rigorous, hypothetical framework for researchers. It is designed to illustrate how such a compound could be evaluated and compared against established alternatives, based on the known anti-inflammatory potential of the broader indole derivative class. The experimental data herein is simulated for demonstrative purposes.
Introduction: The Rationale for Investigating Indole Scaffolds in Inflammation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its structural versatility allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and, notably, anti-inflammatory effects.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin, feature an indole core and exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3][4][5]
The therapeutic utility of NSAIDs is often hampered by a ceiling on efficacy and significant adverse effects, particularly gastrointestinal issues stemming from the inhibition of the constitutively expressed COX-1 isoenzyme.[3][4][5] This has driven the search for new chemical entities with improved potency and safety profiles. The compound This compound (hereafter designated IND-ETH-01 ) represents a novel, synthetically accessible indole derivative. While its specific biological activities are uncharacterized, its structural similarity to other anti-inflammatory indoles makes it a compelling candidate for investigation.
This guide provides a comparative framework for assessing the in vivo anti-inflammatory efficacy of IND-ETH-01. We will use the well-established carrageenan-induced paw edema model in rats, a standard for screening acute anti-inflammatory agents.[6][7][8] For robust comparison, IND-ETH-01 will be benchmarked against two widely used NSAIDs:
-
Diclofenac: A potent, non-selective COX-1/COX-2 inhibitor.[9]
-
Celecoxib: A selective COX-2 inhibitor, known for its reduced gastrointestinal side-effect profile.[10]
Our objective is to provide researchers with a comprehensive, scientifically-grounded protocol and data interpretation framework to evaluate novel indole-based anti-inflammatory candidates.
Mechanistic Background: Targeting the Inflammatory Cascade
The anti-inflammatory mechanism of traditional NSAIDs is centered on the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs).[3][4][11]
-
COX-1 is a "housekeeping" enzyme, responsible for producing prostaglandins that protect the gastric mucosa and support platelet function.[3][5]
-
COX-2 is an inducible enzyme, rapidly upregulated at sites of inflammation by stimuli like cytokines (e.g., TNF-α, IL-6), leading to the production of PGs that mediate pain, swelling, and fever.[3][10]
The carrageenan-induced edema model effectively simulates this pathway. The injection of λ-carrageenan initiates a biphasic inflammatory response.[12] The initial phase involves the release of histamine and serotonin. The second, more sustained phase (after the first hour) is characterized by the infiltration of neutrophils and the significant production of prostaglandins, mediated primarily by COX-2.[12][13] This makes the model particularly useful for evaluating COX inhibitors.
Below is a diagram illustrating the targeted pathway.
References
- 1. Molecular mechanism of action responsible for carrageenan-induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the cytotoxicity of "1-(1-Ethyl-1H-indol-3-yl)ethanone" across different cell lines
An In-Depth Guide to Comparing the Cytotoxicity of 1-(1-Ethyl-1H-indol-3-yl)ethanone Across Diverse Cell Lines
Introduction: Unveiling the Potential of a Novel Indole Derivative
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1] Its derivatives have been extensively investigated for a wide range of biological activities, most notably as anticancer agents.[2] These compounds can influence various cellular processes, including cell cycle progression and apoptosis, making them attractive candidates for drug development.[3][4]
This guide focuses on This compound , a specific indole derivative for which comprehensive public cytotoxicity data is not yet widely available. The objective of this document is not to report existing findings, but to provide a robust, scientifically-grounded experimental framework for researchers to systematically evaluate and compare its cytotoxic effects across a panel of clinically relevant cell lines.
By following the methodologies outlined herein, researchers can generate high-quality, reproducible data to determine the compound's potency, selectivity, and primary mechanism of cell death. We will delve into the rationale behind experimental design choices, provide detailed, self-validating protocols, and illustrate how to interpret the resulting data to build a comprehensive cytotoxic profile.
Part 1: The Strategic Framework for Cytotoxicity Profiling
Rationale for Cell Line Selection
To construct a meaningful cytotoxicity profile, it is essential to test the compound against a diverse panel of cell lines. This approach allows for the assessment of both broad-spectrum activity and potential tumor-type selectivity. Our proposed panel includes:
-
Representative Cancer Lines: We select cell lines from different cancer origins to identify any tissue-specific sensitivity.
-
MCF-7 (Breast Adenocarcinoma): A widely used, estrogen receptor-positive cell line in breast cancer research.[5][6]
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[7][8]
-
HepG2 (Hepatocellular Carcinoma): A common model for liver cancer studies.[7][9]
-
HeLa (Cervical Cancer): One of the oldest and most commonly used human cell lines.[5]
-
-
Non-Cancerous Control Line: To assess the compound's selectivity for cancer cells over healthy cells, a non-cancerous cell line is critical.
-
HEK-293 (Human Embryonic Kidney): A standard, non-cancerous cell line used to evaluate baseline toxicity.[10] The use of such a control helps differentiate between general cytotoxicity and a targeted anticancer effect.
-
Rationale for a Multi-Parametric Assay Approach
Relying on a single assay can provide a limited or even misleading view of a compound's effect. A compound might inhibit metabolic activity without immediately killing the cell (cytostatic vs. cytotoxic), or it may induce cell death through different mechanisms. Therefore, we employ a tripartite strategy to measure distinct cellular endpoints:
-
Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable, metabolically active cells.[11] A reduction in the MTT signal indicates a loss of viability or proliferation.
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[12][13] It is a direct marker of cytolysis and late-stage apoptosis or necrosis.
-
Apoptosis Induction (Caspase-Glo® 3/7 Assay): This luminescent assay specifically measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[11][14] An increase in this signal is a strong indicator that the compound induces programmed cell death.
This multi-assay approach ensures that the data is cross-validated, providing a comprehensive understanding of how the compound affects the cells.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. Adherence to these steps, particularly the inclusion of appropriate controls, is critical for data integrity.
General Cell Culture and Seeding
-
Maintenance: Culture all cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL. Allow cells to adhere and resume logarithmic growth for 24 hours before treatment.
Protocol: MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
96-well plate with seeded cells
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Protocol: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[13]
-
Materials:
-
96-well plate with seeded and treated cells (from a parallel plate to the MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific)
-
Lysis Buffer (10X, provided in kit)
-
-
Procedure:
-
Controls: Prepare three sets of control wells:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with vehicle, to which 10 µL of 10X Lysis Buffer is added 45 minutes before the end of incubation.
-
Medium Background: Wells with culture medium only.
-
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate % Cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Experimental - Spontaneous) / (Maximum - Spontaneous).
-
Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[11]
-
Materials:
-
White-walled 96-well plates with seeded and treated cells
-
Caspase-Glo® 3/7 Assay kit
-
-
Procedure:
-
Cell Treatment: Seed and treat cells in a white-walled plate as described for the MTT assay. An incubation time of 24 hours is often optimal for detecting peak caspase activity.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1 to 2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Express the data as fold change in caspase activity relative to the vehicle control.
-
Part 3: Data Presentation and Interpretation (Representative Data)
Clear and concise data presentation is crucial for comparative analysis. The data in the following tables are representative examples to illustrate how results should be structured.
Table 1: IC₅₀ Values of this compound on Various Cell Lines (MTT Assay)
| Cell Line | Description | IC₅₀ (µM) after 48h |
| MCF-7 | Human Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Human Lung Carcinoma | 28.5 ± 3.1 |
| HepG2 | Human Hepatocellular Carcinoma | 45.7 ± 4.5 |
| HeLa | Human Cervical Cancer | 12.8 ± 1.5 |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | > 100 |
-
Interpretation: A lower IC₅₀ value indicates higher potency. In this representative data, the compound is most potent against HeLa and MCF-7 cells. The high IC₅₀ value for HEK-293 suggests selectivity for cancer cells, a highly desirable characteristic.
Table 2: Comparative Cytotoxicity and Apoptosis Induction at 25 µM
| Cell Line | % Cytotoxicity (LDH Assay, 48h) | Caspase-3/7 Activity (Fold Change, 24h) |
| MCF-7 | 55.4% ± 5.2% | 8.5 ± 0.9 |
| A549 | 42.1% ± 4.1% | 5.2 ± 0.6 |
| HepG2 | 25.3% ± 3.0% | 2.1 ± 0.3 |
| HeLa | 68.2% ± 6.5% | 10.2 ± 1.1 |
| HEK-293 | 5.1% ± 1.2% | 1.3 ± 0.2 |
-
Interpretation: This table provides mechanistic insight. The high levels of LDH release in HeLa and MCF-7 cells correlate with their low IC₅₀ values, confirming a cytotoxic effect. Furthermore, the significant increase in caspase-3/7 activity strongly suggests that the observed cytotoxicity is mediated primarily through the induction of apoptosis.
Part 4: Probing the Mechanism of Action: The Apoptotic Pathway
The initial data strongly points towards apoptosis. The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism for anticancer agents and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[15][16] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[17][18]
The balance between these proteins determines the cell's fate.[19] A cytotoxic compound can shift this balance, leading to the activation of pro-apoptotic proteins. This causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[18] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[20][21] Activated caspase-9, in turn, activates the executioner caspases-3 and -7, leading to the dismantling of the cell.[14]
Conclusion
This guide provides a comprehensive, multi-faceted framework for evaluating the cytotoxic properties of "this compound." By employing a diverse panel of cell lines and utilizing a combination of viability, cytotoxicity, and apoptosis-specific assays, researchers can generate a robust dataset. This data will not only quantify the compound's potency and selectivity but also provide crucial initial insights into its mechanism of action. The structured approach detailed here ensures that the generated data is reliable, interpretable, and serves as a solid foundation for further preclinical development of this promising indole derivative.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 17. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. portlandpress.com [portlandpress.com]
- 20. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 1-(1-Ethyl-1H-indol-3-yl)ethanone as a Novel Research Tool
This guide provides a comprehensive framework for the validation of "1-(1-Ethyl-1H-indol-3-yl)ethanone" as a potential new research tool. While direct experimental data for this specific molecule is limited, this document synthesizes information from structurally related compounds to propose a likely avenue of research and provides detailed protocols for its synthesis and biological evaluation. By leveraging established knowledge of 3-acetylindole and N-ethylated indole derivatives, we aim to equip researchers with the necessary tools to explore the potential of this compound.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of 3-acetylindole, in particular, have garnered significant attention for their therapeutic potential, exhibiting antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5] The N-alkylation of indoles has also been shown to modulate their biological effects.[6] Based on these precedents, "this compound" is a promising candidate for investigation as a bioactive agent.
Physicochemical Properties and Synthesis
Before embarking on biological validation, a thorough characterization of the compound is essential. The known properties of "this compound" are summarized below.
| Property | Value | Source |
| CAS Number | 88636-52-6 | [7][8] |
| Molecular Formula | C₁₂H₁₃NO | [7][8] |
| Molecular Weight | 187.24 g/mol | [7][8] |
| Form | Solid | [8] |
| SMILES | O=C(C)C(C1=C2C=CC=C1)=CN2CC | [7] |
| InChI Key | NLPARJNLWJDXMB-UHFFFAOYSA-N | [7] |
Synthesis Protocol:
The synthesis of "this compound" can be achieved through the N-alkylation of 3-acetylindole. A general procedure, adapted from methods for synthesizing similar N-substituted indoles, is provided below.[9]
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation: To a solution of 3-acetylindole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add an ethyl halide, for example, ethyl iodide or ethyl bromide (1.1 equivalents), dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the mixture with cold water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Proposed Research Application and Validation Strategy: Antimicrobial Activity
Given that numerous 3-acetylindole derivatives have demonstrated significant antimicrobial properties, a primary avenue for validating "this compound" is to assess its efficacy as an antibacterial or antifungal agent.[3][10][11]
Comparative Landscape of 3-Acetylindole Derivatives:
To establish a benchmark for the potential antimicrobial activity of "this compound," the following table summarizes the reported activities of structurally related compounds.
| Compound | Target Organism(s) | Reported Activity (e.g., MIC) | Reference |
| (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives | MRSA and VRSA strains | Good to moderate activity | [10] |
| 5-Bromo-indole-3-carboxamide-polyamine conjugates | Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans | MIC ≤ 0.28 µM for some analogues | [12] |
| Various 3-substituted indoles | Gram-positive and Gram-negative bacteria | Better activity against Gram-positive bacteria | [11] |
| Chalcone derivatives of 3-acetylindole | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Significant antibacterial activity | [3] |
Experimental Protocol for Antimicrobial Susceptibility Testing:
A standard method to validate the antimicrobial activity of a new compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Diagram of the Antimicrobial Validation Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve "this compound" in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and clinically relevant drug-resistant strains.
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (microorganisms in broth without the compound) and negative controls (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a standard for comparison.
-
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Proposed Research Application and Validation Strategy: Anti-inflammatory Activity
Another promising area for investigation is the potential anti-inflammatory activity of "this compound," as many indole derivatives have been reported to possess such properties.[5][13][14]
Potential Mechanism of Action:
Many anti-inflammatory indole derivatives function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or by modulating pro-inflammatory signaling pathways like NF-κB.
Diagram of a Potential Anti-inflammatory Signaling Pathway:
Caption: Potential inhibition of the COX-2 pathway by this compound.
Experimental Protocol for In Vitro Anti-inflammatory Assay:
A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of "this compound" for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A known anti-inflammatory drug, such as dexamethasone or indomethacin, should be used as a positive control.
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed inhibition of NO production is not due to cell death.
Conclusion
"this compound" represents an under-explored molecule with significant potential as a novel research tool, particularly in the fields of antimicrobial and anti-inflammatory research. This guide provides a foundational framework for its synthesis, characterization, and biological validation. By following the detailed protocols and leveraging the comparative data from related indole derivatives, researchers can systematically evaluate the bioactivity of this compound and potentially uncover a valuable new agent for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis and evaluation of antibacterial imine analogs from 3-acetyl indole. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. This compound DiscoveryCPR 88636-52-6 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of N-alkylated indole-3-ethanone bioactivities
An In-Depth Comparative Guide to the Bioactivities of N-Alkylated Indole-3-Ethanone Derivatives
Authored by: A Senior Application Scientist
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a vast array of pharmacologically active compounds and its ability to bind to numerous biological targets.[1][2][3] This versatile heterocyclic system is a key component in natural products, amino acids, and blockbuster drugs, exhibiting a wide spectrum of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] Within this broad class, indole-3-ethanone derivatives serve as a crucial synthetic intermediate and a core structure for novel therapeutic agents.
A key strategy for modulating the pharmacological profile of indole-based compounds is substitution at the N1 position of the indole ring.[4] N-alkylation not only influences the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, but also significantly impacts its interaction with biological targets, often leading to enhanced potency and selectivity.[6] This guide provides a head-to-head comparison of the bioactivities of N-alkylated indole-3-ethanone derivatives, synthesizing data from experimental studies to offer researchers and drug development professionals a clear overview of structure-activity relationships and therapeutic potential.
Comparative Anticancer and Antiproliferative Activity
N-alkylated indole derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][5] Their structural versatility allows for fine-tuning of activity against specific cancer cell lines.[5]
Mechanistic Insights: Targeting Cancer Hallmarks
The anticancer effects of indole derivatives are often attributed to their ability to interfere with critical cellular processes. A primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[7] Additionally, these compounds have been shown to act as inhibitors of key signaling proteins like protein kinases, including cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[5][8] By targeting these fundamental pathways, N-alkylated indoles can exert potent cytotoxic effects against a range of human cancer cells.[7][9]
Below is a diagram illustrating the cell cycle and points of inhibition often targeted by indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 1-(1-Ethyl-1H-indol-3-yl)ethanone
This guide provides a comprehensive framework for characterizing the selectivity and potential off-target liabilities of the novel indole-based compound, 1-(1-Ethyl-1H-indol-3-yl)ethanone. In drug discovery, a thorough understanding of a molecule's interaction with a wide range of biological targets is paramount for predicting its safety and efficacy.[1] Early-stage cross-reactivity profiling de-risks clinical development by identifying potential adverse effects before significant resources are invested.[2][3]
The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse array of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels.[4][5] Derivatives have shown activity as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, serotonin (5-HT) receptor ligands, and CBP/EP300 bromodomain inhibitors.[6][7][8] Given this promiscuity, a systematic profiling approach for this compound is not just recommended; it is essential.
This document outlines a multi-tiered experimental strategy, presents detailed protocols for key assays, and provides a comparative analysis framework using hypothetical data against established tool compounds.
Chapter 1: Strategic Framework for Profiling
The core principle of our profiling strategy is a tiered approach, moving from broad, high-throughput screening to more focused, functional, and mechanistic assays. This ensures a cost-effective and scientifically rigorous evaluation. The selection of our target panel is informed by the known pharmacology of the broader indole chemical class.
Our rationale is to investigate targets in three key areas:
-
Known Indole-Class Targets: Based on extensive literature, we will prioritize screening against targets where indole derivatives have previously shown high affinity, such as serotonin receptors and cholinesterases.[7][9][10]
-
Regulatory Safety Panels: We will incorporate a core battery of assays mandated by international guidelines (ICH S7A) to assess effects on vital organ systems (cardiovascular, central nervous, and respiratory) before any clinical consideration.[11][12]
-
Broad Target Fishing: A wide-panel screen will be employed to uncover novel or unexpected interactions, providing a comprehensive "fingerprint" of the compound's bioactivity.[13][14]
This logical progression is visualized in the workflow diagram below.
References
- 1. altasciences.com [altasciences.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. criver.com [criver.com]
- 13. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule Profiling | Broad Institute [broadinstitute.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(1-Ethyl-1H-indol-3-yl)ethanone
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, procedural framework for the proper disposal of 1-(1-Ethyl-1H-indol-3-yl)ethanone (CAS No. 88636-52-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your laboratory's waste management practices.
Hazard Assessment and Risk Mitigation
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound, while not classified as acutely toxic, presents notable health risks that necessitate careful handling.
According to its Safety Data Sheet (SDS), this compound is a solid compound with the following key hazard classifications:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.
-
Eye Irritant 2 (H319): Causes serious eye irritation.
The presence of the GHS07 pictogram (exclamation mark) further underscores these warnings. Consequently, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent accidental ingestion and eye contact.
| Hazard Classification | GHS Hazard Statement | Associated Risks |
| Acute Toxicity 4 (Oral) | H302: Harmful if swallowed | Ingestion may lead to adverse health effects. |
| Eye Irritation 2 | H319: Causes serious eye irritation | Direct contact can cause significant eye discomfort and potential damage. |
| Combustible Solid | Storage Class 11 | While not highly flammable, it can burn if ignited. |
Data synthesized from the Sigma-Aldrich Safety Data Sheet for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is a non-negotiable prerequisite for handling this compound waste. The following PPE ensemble is mandatory to mitigate the risks of exposure:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential to protect against splashes or airborne particles of the compound[1].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper removal techniques to avoid contaminating your skin[2].
-
Body Protection: A standard laboratory coat should be worn to protect against accidental spills on clothing.
-
Respiratory Protection: In situations where the generation of dust is likely (e.g., during a spill cleanup of the solid compound), a NIOSH-approved N95 respirator or equivalent should be used to prevent inhalation.
Segregated Waste Accumulation: A Critical Step
The cornerstone of compliant chemical waste management is the meticulous segregation of different waste streams to prevent dangerous reactions. Waste containing this compound must be collected in a designated hazardous waste container, separate from non-hazardous trash and other incompatible chemical wastes[1].
Waste Container Specifications:
-
Compatibility: The container must be chemically compatible with this compound and any solvents that may be present in the waste stream. High-density polyethylene (HDPE) containers are generally a suitable choice.
-
Condition: The container must be in good condition, free from leaks or structural defects, and have a securely fitting lid[3].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Harmful if Swallowed," "Eye Irritant")[3][4].
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and temporary storage of this compound waste within the laboratory, pending collection by your institution's Environmental Health and Safety (EHS) department.
Protocol for Routine Waste Generation:
-
Don PPE: Before handling any waste, ensure you are wearing the complete, appropriate PPE as described in Section 2.
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid waste (e.g., residual compound, contaminated weighing paper, or silica gel) into the designated solid hazardous waste container using a clean spatula or scoop. Avoid generating dust.
-
Liquid Waste: For solutions containing this compound, pour the liquid waste into the designated liquid hazardous waste container using a funnel to prevent spills.
-
-
Secure Container: Tightly close the lid of the hazardous waste container immediately after adding waste to prevent the release of vapors and to avoid spills[3].
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of waste generation and under the control of laboratory personnel[4][5].
-
Ensure the SAA is in a well-ventilated area and away from sources of ignition.
-
Maintain secondary containment for liquid waste containers to capture any potential leaks[6].
-
-
Request Waste Pickup: Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to schedule a pickup. Do not exceed the storage time limits for hazardous waste as defined by the EPA and your local regulations[6][7].
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Cleanup Procedure:
In the event of a small spill (less than 1 liter and not posing an immediate fire or respiratory hazard), laboratory personnel trained in spill response can proceed with the cleanup. For large or highly hazardous spills, evacuate the area and contact your institution's emergency response team immediately[8].
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate and Secure: If necessary, evacuate the immediate area. Restrict access to the spill location.
-
Don Enhanced PPE: In addition to standard PPE, wear a respirator if the compound is in a dusty, solid form.
-
Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill, working from the outside in to prevent it from spreading[9][10].
-
Cleanup:
-
Solid Spill: Carefully sweep or scoop the solid material into a hazardous waste container. Avoid creating dust.
-
Liquid Spill: Once the liquid is fully absorbed, use a scoop or other appropriate tool to collect the absorbent material and place it into a hazardous waste container[10].
-
-
Decontamination:
-
Label and Store: Seal and label the container with all the waste from the cleanup and place it in the SAA.
Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[11].
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention[11].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel[11].
Final Disposal: The Role of Professional Waste Management
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Your institution's EHS department is responsible for coordinating with these services to ensure the compliant transport and final disposal of the waste you have carefully collected and stored[1][7]. Never attempt to dispose of this chemical in the regular trash or by pouring it down the drain[1].
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 9. Spill Response Procedure for Decontamination - New Pig [newpig.com]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1-Ethyl-1H-indol-3-yl)ethanone
This document provides essential safety and logistical information for the handling and disposal of 1-(1-Ethyl-1H-indol-3-yl)ethanone (CAS No. 88636-52-6). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle. This guide moves beyond a simple checklist, offering a procedural and causal framework for mitigating risks associated with this specific indole derivative.
Hazard Identification and Risk Assessment
This compound is a combustible solid that presents specific health hazards.[1] A thorough risk assessment is the foundation of any safe handling protocol. The known hazards, as defined by the Globally Harmonized System (GHS), mandate specific protective measures.[2]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [2][3] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [2][3] |
While the primary documented hazards are oral toxicity and eye irritation, related indole compounds have been shown to cause skin and respiratory irritation.[4][5][6] Therefore, a conservative approach that protects against these potential risks is scientifically prudent and essential for maintaining a safe operational environment.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified chemical and physical hazards. The following protocol is designed to provide a comprehensive barrier against exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield is required when there is a significant risk of splashing. | Primary Hazard Mitigation: Directly addresses the H319 warning ("Causes serious eye irritation"). Goggles provide a seal against dust particles and splashes, which is critical when handling solids that can become airborne.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, powder-free). Dispose of contaminated gloves after use. | Exposure Prevention: Prevents dermal contact. While not classified as a skin irritant, good laboratory practice and the potential for irritation based on similar compounds necessitate robust hand protection.[4][7][9] |
| Body Protection | A clean lab coat is mandatory for all handling procedures. For larger quantities or tasks with a high potential for dust generation, a disposable gown made of a non-absorbent material is recommended. | Contamination Control: Protects skin and personal clothing from contamination. Prevents the transfer of the chemical outside of the laboratory.[4][10] |
| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. If a fume hood is unavailable or significant dust is generated, a NIOSH-approved N95 (or better) respirator must be used. | Inhalation Risk Management: Addresses the potential for respiratory irritation, a known hazard for similar indole structures.[4][5][7] |
Safe Handling and Operational Workflow
A systematic workflow minimizes the potential for exposure and accidents. All handling of this compound should occur in a designated area, preferably within a chemical fume hood to manage potential airborne particulates.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as outlined in Table 2.
-
Weighing: Carefully weigh the solid on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust. Use a spatula to gently transfer the material.
-
Transfer and Dissolution: If dissolving the compound, add the solvent to the solid slowly to prevent splashing. Cap containers securely before agitating or moving them.
-
Post-Handling: After completing the task, decontaminate the work surface. Carefully remove gloves and dispose of them in the designated chemical waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[4][7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]
Caption: Safe Handling and Emergency Response Workflow.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Plan:
-
Evacuate: Immediately clear the area of all personnel.[4]
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Contain: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to cover the spill.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[4][7]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Dispose: The sealed container must be disposed of through a licensed hazardous waste contractor in accordance with all regulations.[4][11]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9][12]
-
Ingestion: If the individual is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[9][12][13]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
Disposal Plan
Chemical waste disposal is governed by strict regulations to protect the environment and public health.
-
Waste Collection: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][11]
-
Container Compatibility: Ensure the waste container is made of a material compatible with the chemical and any solvents used.[11]
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[9][11][14]
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal environmental regulations. Arrange for pickup by your institution's licensed hazardous waste disposal service.[4][11]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | 88636-52-6 [amp.chemicalbook.com]
- 3. This compound DiscoveryCPR 88636-52-6 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. edvotek.com [edvotek.com]
- 8. fishersci.ie [fishersci.ie]
- 9. fishersci.com [fishersci.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. benchchem.com [benchchem.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
